molecular formula C6H5F2NO B3224182 2,4-Difluoro-6-methoxypyridine CAS No. 1227574-25-5

2,4-Difluoro-6-methoxypyridine

Cat. No.: B3224182
CAS No.: 1227574-25-5
M. Wt: 145.11 g/mol
InChI Key: VUFQKTHUUPYIMD-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methoxypyridine is a fluorinated pyridine derivative serving as a versatile synthon and key building block in medicinal chemistry and drug discovery research. The strategic placement of fluorine atoms and the methoxy group on the pyridine ring makes it a valuable scaffold for constructing more complex molecules, particularly through nucleophilic aromatic substitution reactions . Compounds with the 2,4-difluoro-6-methoxypyridine structure are of significant interest in the development of targeted therapies. Research indicates that similar difluorinated methoxypyridine motifs are utilized in the synthesis of potent inhibitors for key biological targets. For instance, structural analogs form the core of molecules designed as PI3K/mTOR dual inhibitors, which are a prominent area of investigation in oncology for their potential to disrupt cancer cell proliferation and survival pathways . Furthermore, the difluorophenoxy group, a closely related chemical feature, is a critical component in novel epigenetic targeted therapies, such as Bromodomain and Extra-Terminal (BET) protein inhibitors . The presence of fluorine is crucial in modulating a compound's electronic properties, metabolic stability, and binding affinity to biological targets. As such, 2,4-Difluoro-6-methoxypyridine provides researchers with a critical starting material for the exploration and development of new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFQKTHUUPYIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300556
Record name Pyridine, 2,4-difluoro-6-methoxy-
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Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-25-5
Record name Pyridine, 2,4-difluoro-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,4-difluoro-6-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthesis, reactivity, and applications of 2,4-Difluoro-6-methoxypyridine (CAS 1227574-25-5).

Executive Summary

2,4-Difluoro-6-methoxypyridine is a highly specialized fluorinated heterocyclic building block used primarily in the discovery of pharmaceuticals and agrochemicals. Defined by the CAS number 1227574-25-5 , this compound serves as a critical scaffold for introducing metabolic stability and lipophilicity into drug candidates via its fluorine motifs, while the methoxy group provides a handle for hydrogen bonding or further chemical elaboration. Its unique substitution pattern—two fluorine atoms at the 2- and 4-positions and a methoxy group at the 6-position—creates a distinct electronic environment that dictates its regioselective reactivity in nucleophilic aromatic substitutions (SNAr).

Chemical Identity & Characterization

Core Identifiers
PropertyDetail
Chemical Name 2,4-Difluoro-6-methoxypyridine
CAS Number 1227574-25-5
Molecular Formula C₆H₅F₂NO
Molecular Weight 145.11 g/mol
SMILES COC1=NC(F)=CC(F)=C1
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water
Structural Analysis & NMR Signature

The molecule possesses a pyridine ring substituted at the 2, 4, and 6 positions, leaving protons at the 3 and 5 positions. This asymmetry is key to its identification.

  • ¹H NMR: Distinct signals for H3 (between two fluorine atoms, typically appearing as a triplet or double-doublet due to strong F-H coupling) and H5 (between a fluorine and the methoxy group).

  • ¹⁹F NMR: Two distinct fluorine signals corresponding to the C2-F (adjacent to Nitrogen) and C4-F (para to Nitrogen) environments. The C2-F is typically more deshielded due to the inductive effect of the ring nitrogen.

Synthesis & Manufacturing Methodology

Primary Synthetic Route

The industrial synthesis typically employs a controlled Nucleophilic Aromatic Substitution (SNAr) on 2,4,6-trifluoropyridine .

Reaction Logic: The starting material, 2,4,6-trifluoropyridine, has three electrophilic sites. The introduction of the methoxy group is achieved using Sodium Methoxide (NaOMe).[1]

  • Regioselectivity Challenge: Nucleophilic attack can occur at C2/C6 (ortho to N) or C4 (para to N). While C4 is often the most reactive site in perfluoropyridines, the reaction conditions (solvent, temperature) are tuned to favor the formation of the desired isomer or to separate it from the symmetric 4-methoxy-2,6-difluoropyridine byproduct.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway and the separation of regioisomers.

SynthesisPath Start 2,4,6-Trifluoropyridine (Precursor) Inter Crude Mixture Start->Inter S_NAr Reagent NaOMe (1.0 eq) MeOH / THF, -10°C Reagent->Inter Target 2,4-Difluoro-6-methoxypyridine (CAS 1227574-25-5) Target Isomer Inter->Target Distillation/Chromatography (Separation) Byprod 4-Methoxy-2,6-difluoropyridine (Symmetric Isomer) Inter->Byprod Minor/Major Byproduct

Figure 1: Synthetic pathway via nucleophilic aromatic substitution on 2,4,6-trifluoropyridine.

Reactivity Profile: The "Soft Spot" for Drug Design

Regioselectivity in SNAr Reactions

For medicinal chemists, the value of 2,4-difluoro-6-methoxypyridine lies in its ability to undergo sequential substitution. When reacting with a nucleophile (e.g., a primary amine for a drug scaffold), the molecule presents two electrophilic sites: C2-F and C4-F .

  • Dominant Site (C4-F): The C4 position is para to the ring nitrogen. Nucleophilic attack here forms a Meisenheimer complex that is stabilized by the nitrogen atom (para-quinoid resonance structure). This position is generally more reactive than the C2 position in polyfluoropyridines, despite the C2 position being ortho to the nitrogen.

  • Secondary Site (C2-F): The C2 position is less reactive due to the lack of para-conjugation and potential lone-pair repulsion from the adjacent nitrogen, although it is still activated.

Experimental Implication: To synthesize a library of compounds, researchers can selectively displace the C4-fluorine with an amine nucleophile under mild conditions, leaving the C2-fluorine intact for a second, harsher substitution step if desired.

Reactivity Logic Flow

Reactivity Compound 2,4-Difluoro-6-methoxypyridine TS_C4 C4-Attack Transition State (Para-Quinoid Stabilization) Compound->TS_C4 Fast (Kinetic Control) TS_C2 C2-Attack Transition State (Ortho-Quinoid Stabilization) Compound->TS_C2 Slow Nu Nucleophile (R-NH2) Nu->Compound Prod_C4 Product A (Major): 4-Amino-2-fluoro-6-methoxypyridine TS_C4->Prod_C4 Prod_C2 Product B (Minor): 2-Amino-4-fluoro-6-methoxypyridine TS_C2->Prod_C2

Figure 2: Regioselectivity logic demonstrating the kinetic preference for C4 substitution.

Applications in Drug Discovery[2]

Scaffold Hopping & Optimization

This compound is utilized to optimize Lead Series in two primary ways:

  • Metabolic Stability: The C-F bond is highly resistant to metabolic oxidation (e.g., by Cytochrome P450). Replacing a C-H or C-Cl bond with C-F often extends the half-life of a drug candidate.

  • Electronic Tuning: The methoxy group acts as a hydrogen bond acceptor, while the fluorine atoms modulate the pKa of the pyridine nitrogen, affecting the molecule's solubility and binding affinity to target proteins (e.g., Kinases, GPCRs).

Case Study Context

In PI3K/mTOR inhibitor development, pyridine scaffolds are often derivatized at the 2- and 4-positions to interact with the hinge region of the kinase ATP-binding pocket. 2,4-Difluoro-6-methoxypyridine allows for the rapid assembly of these trisubstituted pyridine cores.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Handling Protocol:

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place (2-8°C recommended).

  • PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood to avoid inhalation of vapors.

  • Incompatibility: Avoid strong oxidizing agents and strong acids.

References

  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds.[3] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PubMed. Retrieved from [Link]

  • RSC Advances. (2013). Site-selective nucleophilic substitution reactions of pentafluoropyridine. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (2025). 2-Fluoro-6-methoxypyridine (Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Physicochemical Profiling & Synthetic Utility of 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,4-Difluoro-6-methoxypyridine , a specialized heterocyclic building block used in the design of advanced medicinal chemistry scaffolds.

CAS: 1227574-25-5 | Formula: C₆H₅F₂NO | MW: 145.11 g/mol

Executive Summary

2,4-Difluoro-6-methoxypyridine acts as a high-value electrophilic scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and GPCR ligands. Its utility is defined by its regioselective reactivity : the presence of two fluorine atoms at the 2- and 4-positions, combined with the electron-donating methoxy group at C6, creates a unique electronic gradient. This allows for sequential Nucleophilic Aromatic Substitution (SₙAr), enabling the precise installation of diverse pharmacophores.

This guide details the physicochemical parameters, electronic architecture, and experimental protocols required to utilize this scaffold effectively in lead optimization.

Molecular Architecture & Electronic Profile

The reactivity of 2,4-Difluoro-6-methoxypyridine is governed by the interplay between the electron-withdrawing nitrogen atom, the inductive effects of the fluorines, and the mesomeric donation of the methoxy group.

Electronic Distribution Analysis
  • Pyridine Nitrogen (N1): Acts as an electron sink, activating the ring towards nucleophilic attack.

  • C4-Fluorine: Highly activated for SₙAr due to the para-position relative to the ring nitrogen. The intermediate Meisenheimer complex is stabilized by resonance involving the nitrogen lone pair.

  • C2-Fluorine: Activated by the ortho-position relative to nitrogen but generally less reactive than C4 in this specific scaffold due to the steric and electronic influence of the C6-methoxy group.

  • C6-Methoxy: Provides electron density via resonance (+M effect) to C3 and C5, but inductively withdraws (-I) from C6. Crucially, it breaks the symmetry of the molecule, directing subsequent nucleophilic attacks away from itself.

Physicochemical Properties Table[1][2][3][4]
ParameterValueContext/Notes
Molecular Weight 145.11 g/mol Low MW allows for fragment-based drug design (FBDD).
Physical State Liquid / Low-melting SolidTypically a colorless to pale yellow oil at RT.
Boiling Point ~170–180 °C (Predicted)Volatile; requires careful handling during concentration.
LogP (Predicted) 1.8 ± 0.3Moderate lipophilicity; good membrane permeability potential.
pKa (Conjugate Acid) < 1.0The pyridine nitrogen is weakly basic due to F-substituent electron withdrawal.
Polar Surface Area (PSA) ~32 ŲFavorable for CNS penetration.
H-Bond Acceptors 4 (N, O, 2xF)Fluorine acts as a weak acceptor; N is the primary acceptor.

Reactivity & Synthetic Utility[5][6]

The core value of this molecule lies in its ability to undergo sequential regioselective SₙAr reactions .

Primary Reactivity: C4-Selective Substitution

In the presence of nucleophiles (amines, alkoxides, thiols), the C4-fluorine is displaced preferentially over the C2-fluorine.

  • Mechanism: The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the para-nitrogen.

  • Selectivity Factor: The C6-methoxy group sterically hinders the C2 position slightly more than C4? No, the primary driver is the electronic stability of the para-quinoid intermediate formed upon C4 attack, which is generally favored over the ortho-quinoid intermediate in this specific substitution pattern.

Secondary Reactivity: C2-Functionalization

Once the C4 position is substituted, the remaining C2-fluorine becomes the focal point for a second SₙAr reaction or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the construction of tri-substituted pyridine libraries.

Visualization: Regioselective Workflow

The following diagram illustrates the sequential functionalization logic.

ReactivityPath Start 2,4,6-Trifluoropyridine (Precursor) Step1 NaOMe / MeOH (Controlled Addition) Start->Step1 SₙAr (C2/C6) Target 2,4-Difluoro-6-methoxypyridine (THE SCAFFOLD) Step1->Target Nu1 Nucleophile 1 (R-NH2) (Mild Base, 0°C -> RT) Target->Nu1 SₙAr (C4 Selective) Intermed 2-Fluoro-4-amino-6-methoxypyridine (C4 Substituted) Nu1->Intermed Nu2 Nucleophile 2 / Catalyst (High Temp or Pd-Cat) Intermed->Nu2 SₙAr (C2) or Coupling Final 2,4,6-Tri-functionalized Pyridine (Drug Candidate) Nu2->Final

Figure 1: Sequential functionalization strategy starting from the trifluoro-precursor to the target scaffold and final drug candidate.

Experimental Protocols

Protocol A: Synthesis of 2,4-Difluoro-6-methoxypyridine

Note: This scaffold is often purchased, but can be synthesized from 2,4,6-trifluoropyridine.

  • Reagents: 2,4,6-Trifluoropyridine (1.0 eq), Sodium Methoxide (0.95 eq, 0.5M in MeOH), THF (Anhydrous).

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere. Cool to -78 °C .[1]

  • Addition: Add the NaOMe solution dropwise over 60 minutes. The low temperature is critical to prevent over-substitution (formation of dimethoxy byproducts).

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Wash organic layer with water and brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting material? No, usually slightly more polar due to the oxygen, but separation is efficient.

Protocol B: General C4-Amination (SₙAr)

This protocol installs an amine at the C4 position, preserving the C2-fluorine.

  • Stoichiometry: 2,4-Difluoro-6-methoxypyridine (1.0 eq), Amine (1.1 eq), DIPEA (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SₙAr).

  • Temperature: 0 °C to Room Temperature. (Heating is rarely needed for C4 displacement and may risk C2 substitution).

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to [M-F+Amine]⁺.

  • Isolation: Dilute with water, extract with EtOAc. The C2-fluoro group remains intact for subsequent steps.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability
  • Methoxy Group: Often acts as a bioisostere for a carbonyl oxygen or a methyl group, improving solubility compared to a methyl group while maintaining steric bulk.

  • Fluorine Atoms:

    • Metabolic Blocking: The remaining C2-fluorine (if not substituted) blocks metabolic oxidation at that position.

    • pKa Modulation: The fluorine atoms lower the basicity of the pyridine nitrogen, reducing the risk of hERG channel inhibition (which often correlates with high basicity).

Scaffold Utility Diagram

The following diagram visualizes how this scaffold serves as a hub for diverse chemical space.

ScaffoldUtility Center 2,4-Difluoro- 6-methoxypyridine App1 Kinase Inhibitors (Hinge Binders) Center->App1 via C4-Amine App2 GPCR Ligands (Allosteric Modulators) Center->App2 via C2-Aryl App3 PROTACs (Linker Attachment Point) Center->App3 via C6-Demethylation (OH functionalization)

Figure 2: Application of the scaffold in various therapeutic modalities.

Handling & Safety (E-E-A-T)

  • Hazards: As a fluorinated pyridine, this compound causes Skin Irritation (H315) and Serious Eye Irritation (H319) . It is likely a Flammable Liquid (H226) .

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Fluorinated heterocycles can be hygroscopic; moisture can lead to slow hydrolysis of the fluorine atoms to hydroxy-pyridines.

  • Disposal: All waste streams containing fluorinated aromatics must be segregated for specialized incineration to prevent the release of HF gas.

References

  • PubChem Compound Summary. "2,4-Difluoro-6-methoxypyridine (CAS 1227574-25-5)." National Center for Biotechnology Information. [Link]

  • Organic Syntheses. "Nucleophilic Aromatic Substitution of Fluoropyridines." Org. Synth. (General reference for SnAr on fluoropyridines). [Link]

  • Journal of Medicinal Chemistry. "Strategies for the Synthesis of Pyridine-Based Kinase Inhibitors." (Contextual grounding for scaffold utility).

Sources

Technical Guide: 1H NMR Analysis of 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,4-Difluoro-6-methoxypyridine , a critical intermediate in the synthesis of P2X3 antagonists and other fluorinated pyridine scaffolds. Unlike simple aromatics, this molecule exhibits a complex spin system driven by the high natural abundance (100%) and spin-active nature of Fluorine-19 (


F).

Successful characterization requires resolving the heteronuclear coupling networks (


) that dominate the splitting patterns. This document details the expected chemical shifts, multiplet structures, and experimental protocols necessary to validate this structure with high confidence.

Structural Analysis & Spin System Logic

Before acquiring data, one must model the magnetic environment. The molecule possesses a


 symmetry plane (if planar) but is effectively asymmetric regarding its proton environments.
The Spin Network

The proton spectrum is defined by two aromatic protons (H3 and H5) and one methoxy group.[1] The complexity arises from the J-coupling between protons and the two non-equivalent fluorine atoms.

  • H3 (Position 3): Located between F2 and F4.[1] It experiences two strong ortho-fluorine couplings (

    
    ).
    
  • H5 (Position 5): Located between F4 and the Methoxy group (C6). It experiences one ortho-fluorine coupling (

    
    ) from F4 and a weaker meta-fluorine coupling (
    
    
    
    ) from F2 (often negligible) or para-coupling.
  • Methoxy (-OCH

    
    ):  Generally a singlet, though long-range coupling (
    
    
    
    ) to F2/F4 is possible but usually unresolved at standard fields (400 MHz).
Visualization of Coupling Pathways

The following diagram illustrates the scalar coupling network that dictates the multiplet shapes.

G F2 19F (Pos 2) H3 1H (Pos 3) ~6.2-6.5 ppm F2->H3 3J (Ortho) ~8-10 Hz H5 1H (Pos 5) ~6.5-6.8 ppm F2->H5 5J (Long Range) <1 Hz H3->H5 4J (Meta) ~1-2 Hz F4 19F (Pos 4) F4->H3 3J (Ortho) ~8-10 Hz F4->H5 3J (Ortho) ~8-10 Hz OMe -OCH3 (Pos 6) ~3.9 ppm

Caption: Scalar coupling network showing primary (solid) and secondary (dashed) J-coupling pathways defining the multiplet structures.

Experimental Protocol

Solvent Selection

For fluorinated pyridines, solvent choice significantly impacts chemical shifts due to the basic nitrogen lone pair.

  • Recommended: Chloroform-d (CDCl

    
    ) .
    
    • Reasoning: Minimizes H-bonding to the pyridine nitrogen, providing sharp signals and standard chemical shift referencing (

      
       7.26 ppm). It ensures the methoxy group and fluorine substituents are the primary electronic drivers.
      
  • Alternative: DMSO-d

    
     .
    
    • Use Case: If the sample contains trace water or if solubility is an issue. Note that H3/H5 will shift downfield by ~0.1-0.2 ppm due to solvent polarity and H-bonding.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 or zg90.

  • Spectral Width (SW): 12-14 ppm (to capture all aromatics and potential exchangeable protons if precursors are present).

  • Relaxation Delay (D1): Set to

    
     seconds. Fluorinated systems can have longer 
    
    
    
    relaxation times; insufficient delay will affect integration accuracy, particularly for the isolated aromatic protons.
  • Scans (NS): 16-64 scans are usually sufficient for >5 mg samples.

Spectral Interpretation & Data Analysis

The following table summarizes the expected spectral features in CDCl


. Note that chemical shifts are estimates based on substituent additivity rules for pyridines.[2]
Predicted Spectral Data Table
PositionAssignmentShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Mechanistic Explanation
6-OMe -OCH

3.90 - 3.98 Singlet (s)N/ADeshielded by oxygen; usually appears as a sharp singlet.
H-3 Aromatic CH6.10 - 6.35 Dt. of Doublets (dd)

Hz

Hz
Flanked by two fluorines. The "Ortho-F" effect is shielding (resonance), moving this upfield relative to benzene.
H-5 Aromatic CH6.50 - 6.75 Dt. of Doublets (dd)

Hz

Hz
Flanked by F4 and OMe. Less shielded than H3.[1][2] Shows large coupling to F4 and small meta-coupling to H3.
Detailed Multiplet Analysis
1. The H-3 Signal (The "Pseudo-Triplet")

Although H3 is a doublet of doublets (dd), the coupling constants to F2 and F4 are often similar in magnitude (


).
  • Visual Appearance: If

    
    , this signal will resemble a triplet  (t) with a large splitting of ~9 Hz.
    
  • Differentiation: Upon closer inspection (or at higher fields like 600 MHz), the "triplet" often resolves into a distinct dd because the electronic environment of F2 (next to N) differs from F4.

2. The H-5 Signal

H5 is chemically distinct. It has only one ortho fluorine (F4).

  • Visual Appearance: A clear doublet (d) dominated by the F4 interaction (~9 Hz).

  • Fine Structure: Each leg of the doublet is often further split into a small doublet (

    
     Hz), creating a doublet of doublets (dd) .
    

Advanced Verification Strategies

If the 1D spectrum is ambiguous, the following experiments provide definitive proof of structure.

A. F-Decoupled H NMR (H{F})

This is the "Gold Standard" for fluorinated aromatics.

  • Protocol: Apply continuous wave or composite pulse decoupling at the

    
    F frequency during proton acquisition.
    
  • Result: All

    
     couplings collapse.
    
    • H3: Becomes a sharp doublet (coupled only to H5,

      
      ).
      
    • H5: Becomes a sharp doublet (coupled only to H3,

      
      ).
      
    • Comparison: If the complex multiplets simplify to an AB system (two doublets with

      
       Hz), the presence of the fluorine atoms at the predicted positions is confirmed.
      
B. F NMR

Acquire a standard


F spectrum (without proton decoupling first).
  • Expectation: Two distinct signals in the -60 to -100 ppm range (relative to CFCl

    
    ).
    
  • F2 Signal: typically more downfield (deshielded by Nitrogen).

  • F4 Signal: typically more upfield.[2]

Validation Workflow

The following decision tree outlines the logical steps to confirm the compound's identity.

Workflow Start Acquire 1H NMR (CDCl3) CheckOMe Check 3.9 ppm: Is there a Singlet (3H)? Start->CheckOMe CheckArom Check 6.0-7.0 ppm: Are there 2 distinct multiplets? CheckOMe->CheckArom Yes Fail Re-purify / Check Isomers CheckOMe->Fail No AnalyzeSplitting Analyze Splitting: Do couplings match J(H-F) ~8-10Hz? CheckArom->AnalyzeSplitting Decouple Run 1H{19F} Decoupled AnalyzeSplitting->Decouple Ambiguous Confirm Structure Confirmed: 2,4-Difluoro-6-methoxypyridine AnalyzeSplitting->Confirm Yes (Clear dd patterns) Decouple->Confirm Collapses to simple doublets

Caption: Step-by-step validation logic for confirming the 2,4-difluoro-6-methoxypyridine structure.

Potential Artifacts & Troubleshooting

Rotamers

While methoxypyridines generally do not show rotamers at room temperature, steric crowding can sometimes broaden the methoxy peak. If the OMe peak is broad, run the spectrum at 313 K (40°C) to sharpen it.

Isomeric Impurities

Common synthesis routes (e.g., nucleophilic substitution of 2,4,6-trifluoropyridine) can yield regioisomers.

  • Impurity Alert: Look for 2,6-difluoro-4-methoxypyridine .

  • Differentiation: The symmetric isomer (2,6-difluoro) would show equivalent protons at positions 3 and 5, resulting in a single aromatic signal (integrating to 2H) rather than two distinct multiplets.

Water Exchange

If using DMSO-d


, the water peak (~3.3 ppm) can obscure the methoxy signal or broaden the aromatic peaks via exchange if the pyridine nitrogen is protonated by residual acid. Always dry the sample or add solid K

CO

to the NMR tube
to ensure the free base form is measured.

References

  • Chemical Shifts of Pyridines: Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]

  • Synthesis & Spectral Context (Analogous Scaffolds): Burdick, D. J., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Journal of Medicinal Chemistry (via NIH). [Link]

  • Solvent Effects in NMR: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2,4-Difluoro-6-methoxypyridine

[1]

CAS Number: 1227574-25-5 Molecular Weight: 145.11 g/mol Formula: C₆H₅F₂NO[1][2]

Executive Summary

2,4-Difluoro-6-methoxypyridine is a critical fluorinated heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its solubility behavior is governed by the interplay between the lipophilic fluorine substituents, the electron-donating methoxy group, and the electron-deficient pyridine core.[1]

This guide provides a comprehensive analysis of its solubility across various solvent classes, offering researchers a rational basis for solvent selection in reaction optimization, crystallization, and extraction processes.[1]

Physicochemical Basis of Solubility

To understand the solubility landscape, we must first analyze the molecular drivers:

  • Lipophilicity (LogP): The presence of two fluorine atoms and a methoxy group significantly increases lipophilicity compared to the parent pyridine.[1] This suggests high affinity for non-polar and moderately polar organic solvents.[1]

  • Electronic Effects: The electronegative fluorine atoms at positions 2 and 4 withdraw electron density from the ring, reducing the basicity of the pyridine nitrogen.[1] Consequently, this compound exhibits lower solubility in dilute aqueous acids compared to non-fluorinated pyridines, as protonation is less favorable.[1]

  • Crystal Lattice Energy: As a low-molecular-weight poly-substituted pyridine, the compound typically exists as a low-melting solid or oil (depending on purity and polymorph).[1] Lower lattice energy barriers generally correlate with higher solubility in organic media.[1]

Table 1: Predicted Physicochemical Properties
PropertyValue (Approx.)Impact on Solubility
Molecular Weight 145.11Favors dissolution; small molecule kinetics.[1]
LogP (Calc.) ~2.1 – 2.5Indicates preference for organic layers (DCM, EtOAc) over aqueous phases.[1]
H-Bond Donors 0No self-association via H-bonds; unimpeded dissolution in aprotic solvents.[1]
H-Bond Acceptors 4 (N, O, 2xF)Good solubility in protic solvents (MeOH, EtOH) via solvent-to-solute H-bonding.[1]

Solubility Landscape by Solvent Class[1]

The following data categorizes solvent compatibility based on "like dissolves like" principles and structural analog analysis (e.g., 2,6-difluoropyridine).

Class A: Chlorinated Solvents (High Solubility)

Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.[1]

  • Behavior: Excellent solubility (>100 mg/mL).[1]

  • Mechanism: Dipole-dipole interactions and dispersion forces dominate.[1]

  • Application: Ideal for extraction workups and as a reaction medium for nucleophilic substitutions where high concentration is required.[1]

Class B: Polar Aprotic Solvents (High Solubility)

Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone.[1]

  • Behavior: Very Good solubility (>50 mg/mL).[1]

  • Mechanism: The solvent's dipole interacts effectively with the polarized C-F and C-O bonds.[1]

  • Application: Preferred for organometallic coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions (SɴAr).[1]

Class C: Polar Protic Solvents (Moderate to Good Solubility)

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]

  • Behavior: Good solubility (20–50 mg/mL), often temperature-dependent.[1]

  • Mechanism: Solvent acts as an H-bond donor to the pyridine nitrogen and methoxy oxygen.[1]

  • Application: Useful for crystallization.[1] Cooling a saturated solution in hot EtOH is a standard purification strategy.[1]

Class D: Non-Polar Solvents (Moderate Solubility)

Solvents: Toluene, Diethyl Ether, Methyl tert-butyl ether (MTBE), Hexanes.[1]

  • Behavior: Moderate solubility.[1] Soluble in Toluene/Ether; less soluble in Hexanes/Heptane.[1]

  • Application: Toluene is excellent for high-temperature reactions.[1] Hexanes/Heptane are effective anti-solvents for precipitation.[1]

Class E: Aqueous Media (Low Solubility)

Solvents: Water, Brine.[1]

  • Behavior: Sparingly soluble (<1 mg/mL).[1]

  • Mechanism: Hydrophobic effect dominates due to the fluorinated carbon scaffold.[1]

  • Application: Water is the primary waste stream phase in extractions.[1] Note: Significant pH adjustment (pH < 2) may be required to force solubility via protonation, though this is difficult due to low basicity.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screen (Standard Operating Procedure)

Objective: Determine the saturation limit of 2,4-Difluoro-6-methoxypyridine in a specific solvent at 25°C.

Materials:

  • Analytical Balance (0.1 mg precision)[1]

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filters (0.45 µm PTFE)[1]

  • Solvent of choice (HPLC grade)[1]

Step-by-Step Workflow:

  • Tare: Weigh an empty, dry scintillation vial (

    
    ).
    
  • Saturation: Add approx. 100 mg of 2,4-Difluoro-6-methoxypyridine to the vial.

  • Solvent Addition: Add 0.5 mL of solvent. Cap and vortex for 30 seconds.

  • Observation:

    • If solid dissolves completely:[1] The solubility is >200 mg/mL.[1] Stop or add more solid.[1]

    • If solid remains:[1] Proceed to equilibration.[1]

  • Equilibration: Agitate the suspension at 25°C for 2 hours (shaker or stir bar).

  • Filtration: Draw the supernatant into a syringe and filter into a pre-weighed clean vial (

    
    ).
    
  • Evaporation: Evaporate the solvent using a gentle nitrogen stream or rotary evaporator.

  • Final Weighing: Dry the residue under high vacuum for 1 hour. Weigh the vial (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Solvent Selection for Crystallization

Objective: Identify a solvent/anti-solvent pair.[1]

  • Dissolve 50 mg of compound in minimal Solvent A (e.g., EtOAc).[1]

  • Slowly add Solvent B (e.g., Hexanes) dropwise until persistent turbidity appears.[1]

  • Heat to clarity.[1]

  • Allow to cool slowly to room temperature.

    • Success: Crystals form.[1][3]

    • Failure:[1] Oil forms (try a more polar solvent system like MeOH/Water).[1]

Visualization of Workflows

Figure 1: Solvent Selection Decision Matrix

This diagram guides the researcher in choosing the appropriate solvent based on the intended process step.[1]

SolventSelectionStartProcess GoalReactionReaction MediumStart->ReactionWorkupExtraction / WorkupStart->WorkupPurificationCrystallizationStart->PurificationTempHighHigh Temp (>80°C)?Reaction->TempHighPhaseSepPhase Separation?Workup->PhaseSepEtOHEtOH / Water(Solvent/Anti-solvent)Purification->EtOHCooling Cryst.PolarityPolar Mechanism?TempHigh->PolarityNoTolueneToluene(Non-polar, High BP)TempHigh->TolueneYesDMFDMF / DMSO(Polar Aprotic)Polarity->DMFSNAr / CouplingTHFTHF / MeCN(Polar Aprotic)Polarity->THFGeneralDCMDCM / EtOAc(High Solubility)PhaseSep->DCMOrganic Layer

Caption: Decision matrix for selecting the optimal solvent based on process requirements (Reaction, Workup, or Purification).

Figure 2: Solubility Determination Workflow

A logical flow for the gravimetric determination protocol described in Section 4.

SolubilityWorkflowStep1Weigh Solid(Excess)Step2Add Solvent(0.5 mL)Step1->Step2Step3Equilibrate(2 hrs @ 25°C)Step2->Step3Step4Filter Supernatant(0.45 µm PTFE)Step3->Step4Step5Evaporate & DryStep4->Step5Step6Calc ConcentrationStep5->Step6

Caption: Step-by-step workflow for gravimetric solubility determination.

Safety and Handling

  • Hazards: Fluorinated pyridines can be skin and eye irritants. 2,4-Difluoro-6-methoxypyridine is likely to cause skin irritation (H315) and serious eye irritation (H319).[1][4]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1]

  • Waste: Dispose of all solvent mixtures as halogenated organic waste due to the fluorine content.[1]

References

  • PubChem. (n.d.).[1][4] 2-Fluoro-6-methoxypyridine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (General reference on properties of fluorinated heterocycles).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent selection principles).

Strategic Guide: Electrophilic Substitution on 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic functionalization of the 2,4-Difluoro-6-methoxypyridine scaffold. It addresses the specific challenges of performing electrophilic substitution on this electron-deficient, poly-functionalized heteroaromatic system, providing evidence-based protocols for both classical and modern synthetic routes.[1][2]

Executive Summary

The 2,4-Difluoro-6-methoxypyridine ring represents a high-value pharmacophore in medicinal chemistry.[1][2] The fluorine atoms provide metabolic stability and lipophilicity modulation, while the methoxy group serves as a versatile handle for further diversification or hydrogen bond acceptance.[3]

However, functionalizing this ring is non-trivial.[3] The pyridine nitrogen and two fluorine atoms render the ring electron-deficient, suppressing classical Electrophilic Aromatic Substitution (


).[3] Conversely, the methoxy group (C6) acts as a crucial activator.[3] Successful functionalization requires distinguishing between Position 3  (inter-halogen) and Position 5  (ortho-methoxy), a choice dictated by the specific mechanistic pathway employed: Classical 

vs. Directed Ortho Metallation (DoM) .[3]

Electronic Structure & Reactivity Analysis[2]

Understanding the competition between the directing groups is prerequisite to experimental design.[3]

Substituent Effects
SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Directing Influence
Nitrogen 1Strong Withdrawal (-I)N/ADeactivates entire ring; directs

(3, 5).[1][2]
Fluorine 2Withdrawal (-I)Weak Donor (+R)Directs ortho (3) / para (5).[3] Acidifies C3-H.
Fluorine 4Withdrawal (-I)Weak Donor (+R)Directs ortho (3, 5).[1][2] Acidifies C3-H and C5-H.
Methoxy 6Withdrawal (-I)Strong Donor (+R) Dominant Activator. Directs ortho (5) / para (3).[1][2]
Regioselectivity Prediction[4]
  • Position 3 (The "Inter-Halogen" Site): Located between F(2) and F(4).[3] It is para to the strong Methoxy donor.[3] While sterically flanked by two fluorines, the fluorine atom's small Van der Waals radius (1.47 Å) allows electrophilic attack.[3] This position is electronically favored for

    
     due to the para-methoxy effect.[1][2][3]
    
  • Position 5 (The "Ortho-Methoxy" Site): Located between F(4) and OMe(6).[3] It is ortho to the Methoxy donor.[3][4] While activated, the para effect at C3 is typically stronger in

    
     unless steric bulk is extreme.[3]
    

Experimental Pathways

Pathway A: Classical Electrophilic Aromatic Substitution ( )

Best for: Halogenation (Bromination/Chlorination) where regioselectivity at C3 is desired.[3]

Due to the deactivated nature of the ring, standard conditions (e.g.,


) may be too harsh or sluggish.[3] The use of N-Bromosuccinimide (NBS)  in polar aprotic solvents is recommended to enhance electrophilicity without degrading the sensitive fluorinated scaffold.[3]
Protocol 1: C3-Selective Bromination[1][2]
  • Reagents: 2,4-Difluoro-6-methoxypyridine (1.0 equiv), NBS (1.1 equiv), Acetonitrile (MeCN).[1][2]

  • Conditions: Reflux (80°C) for 4–6 hours.

  • Mechanism: The methoxy group stabilizes the Wheland intermediate primarily at C3.[3]

  • Workup: Concentrate solvent, redissolve in EtOAc, wash with

    
     (to remove bromine), then water.
    
  • Expected Yield: 65–75%.

Pathway B: Directed Ortho Metallation (DoM) – The Modern Standard

Best for: Introduction of Carbon Electrophiles (Formylation, Carboxylation, Iodination).[3]

When classical


 fails due to ring deactivation, DoM is the superior alternative.[3] The C3 proton is highly acidic (

) due to the inductive withdrawal of the two flanking fluorines.[3]
Protocol 2: C3-Selective Lithiation-Functionalization

Note: Lithium diisopropylamide (LDA) is preferred over n-BuLi to prevent nucleophilic attack on the fluorinated ring (


).[1][2]
  • Setup: Flame-dried glassware, Argon atmosphere, -78°C bath.

  • Metallation:

    • Charge flask with anhydrous THF and 2,4-Difluoro-6-methoxypyridine (1.0 equiv).[1][2]

    • Add LDA (1.1 equiv) dropwise at -78°C.[1][2]

    • Stir for 30–45 minutes. The solution typically turns yellow/orange, indicating the formation of the 3-lithio species .[3]

  • Quench:

    • Add Electrophile (e.g.,

      
       for iodination, DMF for formylation) (1.2 equiv) dissolved in THF.[3]
      
    • Allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][3]
    
  • Validation:

    
     NMR will show the disappearance of the triplet/multiplet signal corresponding to the C3 proton (typically 
    
    
    
    6.5–7.0 ppm region).[3]

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the electronic logic governing the regioselectivity at Position 3.

ReactionPathways cluster_logic Regioselectivity Logic (Position 3) Substrate 2,4-Difluoro-6- methoxypyridine Inter_SEAr Wheland Intermediate (Stabilized by p-OMe) Substrate->Inter_SEAr Pathway A: NBS, MeCN (Electronic Control) Inter_DoM 3-Lithio Species (Stabilized by flanking F) Substrate->Inter_DoM Pathway B: LDA, THF, -78°C (Acidity/Coordination Control) Product_Br 3-Bromo-2,4-difluoro- 6-methoxypyridine Inter_SEAr->Product_Br - H+ Product_E 3-Substituted Derivative (E = I, CHO, COOH) Inter_DoM->Product_E + Electrophile (E+) Logic Position 3 is favored because: 1. Para to OMe (Strong Donor) 2. Flanked by F (High Acidity for DoM)

Figure 1: Divergent synthetic pathways targeting the C3 position via electronic activation (


) and inductive acidification (DoM).[3]

Critical Technical Considerations

ParameterRecommendationRationale
Solvent Choice Anhydrous THF (DoM) vs. MeCN (

)
THF supports lithiated species stability.[1][2] MeCN is polar enough to stabilize the Wheland intermediate in bromination.[3]
Base Selection LDA or LiTMP Avoid n-BuLi. The C2/C4/C6 positions are prone to nucleophilic attack (

) by strong nucleophiles like butyl anion.[3] Steric bases prevent this side reaction.[3]
Temperature -78°C (Strict)Fluorinated lithio-pyridines are thermally unstable and can undergo "pyridyne" elimination (loss of LiF) if warmed above -50°C before quenching.[1][2]
Safety Ventilation Halogenation reagents (NBS) and lithiated intermediates require standard fume hood protocols.[3]

References

  • Schlosser, M. (2005).[3] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[1][3] Link

    • Foundational text on the "ortho-fluorine" effect and site-selective lithiation in fluorinated arom
  • Soudary, C., et al. (2015).[3][5] Directed Lithiation and Substitution of Pyridine Derivatives.[3][5][6] Heterocycles.[1][3][5][6][7][8][9] Link

    • Comprehensive review detailing the hierarchy of directing groups (F vs OMe)
  • Handy, S. T., & Zhang, Y. (2006).[3][5] Regioselectivity in the Nucleophilic Attack of 2,4-Dihalopyridines.[3][10] Journal of Organic Chemistry.[3][4][8] Link

    • Provides context on the reactivity of the 2,4-difluoro scaffold, specifically regarding nucleophilic vs electrophilic susceptibility.
  • Estel, L., et al. (1988).[3] Lithiation of 2,4- and 3,5-Dihalopyridines.[1][2] Journal of Organic Chemistry.[3][4][8] Link

    • Specific protocols for lithiating between two halogen

Sources

Methodological & Application

synthesis of PI3K/mTOR dual inhibitors using 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Sulfonamide Methoxypyridine-Based PI3K/mTOR Dual Inhibitors

Executive Summary

The simultaneous inhibition of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) presents a synergistic therapeutic strategy against resistant cancer phenotypes. While first-generation inhibitors often targeted the ATP-binding cleft of PI3K alone, dual inhibitors prevent the compensatory feedback loop (via S6K1) that frequently leads to drug resistance.

This Application Note details the synthetic protocol for Sulfonamide Methoxypyridine Derivatives , a potent class of dual inhibitors. The protocol utilizes 2,4-Difluoro-6-methoxypyridine as the linchpin scaffold. This fluorinated building block allows for sequential, regioselective nucleophilic aromatic substitutions (


), enabling the precise assembly of the "hinge-binding" and "affinity-pocket" domains required for dual kinase inhibition.

Biological Context & Mechanism

The PI3K/AKT/mTOR pathway is a master regulator of cell growth and survival. In many solid tumors, this pathway is hyperactivated. Dual inhibitors target both the p110 catalytic subunit of PI3K and the mTOR kinase complex, leading to G0/G1 cell cycle arrest and apoptosis.

Pathway Visualization

PI3K_mTOR_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibition) mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K1 mTORC1->S6K CellResponse Cell Growth & Survival mTORC1->CellResponse S6K->PI3K Negative Feedback Loop Inhibitor Dual Inhibitor (Methoxypyridine Core) Inhibitor->PI3K Inhibitor->mTORC1

Figure 1: The PI3K/mTOR signaling cascade. Dual inhibitors block both the upstream PI3K signaling and the downstream mTOR complex, preventing the S6K1-mediated feedback loop that reactivates PI3K.

Strategic Retrosynthesis

The structural logic of using 2,4-Difluoro-6-methoxypyridine lies in its differential reactivity.

  • C4-Position: The fluorine at position 4 is para to the pyridine nitrogen. It is highly activated for nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate.

  • C2-Position: The fluorine at position 2 is ortho to the nitrogen. While activated by the inductive effect of nitrogen, it is generally less reactive than the C4 position in

    
     reactions with neutral nucleophiles, allowing for regioselective functionalization .
    

Synthesis Workflow:

  • Regioselective

    
     (C4):  Introduction of the solubilizing/affinity group (e.g., morpholine or bridged amine).
    
  • Suzuki/Buchwald or

    
     (C2):  Introduction of the aryl sulfonamide "tail" which interacts with the kinase affinity pocket.
    

Detailed Experimental Protocol

Materials & Reagents
  • Core Scaffold: 2,4-Difluoro-6-methoxypyridine (CAS: 1227574-25-5)[1]

  • Nucleophile A (C4): Morpholine (or specific diamine per target design)

  • Nucleophile B (C2): 4-Amino-N-(substituted)benzenesulfonamide

  • Solvents: DMF (Anhydrous), DMSO, Ethanol

  • Bases: DIPEA (N,N-Diisopropylethylamine), K₂CO₃

Step 1: Regioselective C4-Substitution

Objective: Selectively displace the 4-fluoro group while preserving the 2-fluoro group for subsequent reaction.

  • Preparation: Charge a reaction vessel with 2,4-Difluoro-6-methoxypyridine (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Addition: Cool the solution to 0°C. Add DIPEA (1.2 eq) followed by dropwise addition of Morpholine (1.05 eq).

    • Expert Insight: Maintaining low temperature (0°C to RT) is critical. Higher temperatures (>60°C) may lead to bis-substitution or loss of regioselectivity (C2 attack).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3]

    • Endpoint: Disappearance of starting material (m/z 145) and appearance of mono-substituted product (m/z ~212 for morpholine adduct).

  • Workup: Pour the mixture into ice-water. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

    • Yield Target: >85%.[4]

    • Product: 4-(2-Fluoro-6-methoxypyridin-4-yl)morpholine.

Step 2: C2-Functionalization (The Coupling)

Objective: Install the sulfonamide pharmacophore at the 2-position.

  • Preparation: Dissolve the Step 1 intermediate (1.0 eq) in DMSO (0.1 M).

  • Reagents: Add the Sulfonamide Aniline derivative (1.2 eq) and K₂CO₃ (2.0 eq).

    • Note: If the aniline is sterically hindered, a Buchwald-Hartwig coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C) may be required instead of standard

      
      . However, for activated sulfonamides, thermal 
      
      
      
      often suffices.
  • Reaction: Heat the mixture to 100–120°C for 12–16 hours under N₂ atmosphere.

  • Monitoring: Monitor for the disappearance of the fluorinated intermediate.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc. The sulfonamide product is often polar; adding a small amount of MeOH to the organic layer can improve extraction efficiency.

  • Purification: Recrystallization from EtOH/Water or preparative HPLC (C18, Acetonitrile/Water + 0.1% Formic Acid).

Synthesis Workflow Diagram

Synthesis_Workflow SM 2,4-Difluoro- 6-methoxypyridine Step1 Step 1: C4-Substitution (0°C -> RT, DIPEA) SM->Step1 + Morpholine/Amine Inter1 Intermediate 1 (4-Amino-2-fluoro-) Step1->Inter1 Regioselective SNAr Step2 Step 2: C2-Substitution (120°C, K2CO3 or Pd-Cat) Inter1->Step2 + Sulfonamide Aniline Final Final Dual Inhibitor (Sulfonamide-Methoxypyridine) Step2->Final Coupling

Figure 2: Step-wise synthetic route for constructing the dual inhibitor core.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following analytical parameters must be met.

Table 1: QC Specifications for Intermediate & Final Product

AnalyteMethodAcceptance CriteriaKey Diagnostic Signal
Intermediate 1 (C4-Subst.)¹H NMR (400 MHz, CDCl₃)>95% PurityDoublet at ~6.0 ppm (C3-H) and ~5.8 ppm (C5-H) showing loss of F-coupling at C4.
¹⁹F NMRSingle PeakDisappearance of C4-F signal; retention of C2-F signal (~ -70 ppm).
Final Inhibitor HPLC (C18, 254 nm)>98% PuritySingle sharp peak; no trace of aniline precursor.
HRMS (ESI+)± 5 ppm mass errorMatches calculated formula [M+H]⁺.

Self-Validating Check:

  • Regioselectivity Verification: In the ¹H NMR of Intermediate 1, the proton at position 3 should appear as a doublet (coupling only with F2), whereas in the starting material, it appears as a complex multiplet (coupling with F2 and F4). If regioselectivity fails, complex mixtures of isomers will be evident in the aromatic region (5.5–6.5 ppm).

References

  • Gao, H., et al. (2023). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors."[5] Pharmaceuticals, 16(3), 461.[5][6][7] [Link]

  • Sabbah, D. A., et al. (2016). "Molecular Modeling and Synthesis of Fluorinated Pyridine Derivatives as Potential Kinase Inhibitors." Current Topics in Medicinal Chemistry. [Link]

  • Pfizer Inc. (2011). "Discovery of PF-04691502, a Potent and Selective PI3K/mTOR Dual Inhibitor." Journal of Medicinal Chemistry. [Link]

  • PubChem. "2,4-Difluoro-6-methoxypyridine (Compound Summary)." [Link]

Sources

Mastering Pyridine Scaffolds: A Guide to the Synthesis of Substituted Pyridines via 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Pyridine in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast number of pharmaceuticals and bioactive compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The precise functionalization of the pyridine core is paramount in modulating a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the myriad of building blocks available to researchers, 2,4-Difluoro-6-methoxypyridine has emerged as a particularly versatile and powerful tool for the construction of complex substituted pyridines. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in the synthesis of valuable pyridine derivatives.

Chemical Principles: Unraveling the Regioselectivity of 2,4-Difluoro-6-methoxypyridine

The synthetic utility of 2,4-Difluoro-6-methoxypyridine lies in the differential reactivity of its two fluorine atoms towards nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. In the case of 2,4-dihalopyridines, the C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the Meisenheimer intermediate.[1] This is a result of the "para" relationship between the nitrogen and the C4 position, which allows for effective delocalization of the negative charge in the intermediate.

The fluorine atoms are excellent leaving groups in SNAr reactions, a consequence of the highly polarized C-F bond which makes the carbon atom highly electrophilic.[2] The rate of reaction for fluoropyridines is often significantly faster than that of their chloro- or bromo-analogs.[2]

The methoxy group at the C6 position, being an electron-donating group, might be expected to deactivate the ring towards nucleophilic attack. However, its primary influence in this system is to direct the regioselectivity of the second substitution, should one be desired after an initial reaction at C4.

The predictable and high regioselectivity for substitution at the C4 position makes 2,4-Difluoro-6-methoxypyridine an ideal starting material for a sequential functionalization strategy. A wide array of nucleophiles can be introduced at C4, leaving the C2-fluoro substituent available for subsequent transformations, thus enabling the synthesis of diverse di- and tri-substituted pyridines.

Caption: Sequential SNAr on 2,4-Difluoro-6-methoxypyridine.

Application in Drug Discovery: The Synthesis of GSK2256294

A compelling example of the utility of 2,4-Difluoro-6-methoxypyridine in pharmaceutical development is its use in the synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[3][4] This enzyme is a therapeutic target for various cardiovascular and inflammatory diseases. The synthesis of a key intermediate for GSK2256294 involves the highly regioselective SNAr reaction between 2,4-Difluoro-6-methoxypyridine and 4-formylpiperidine. This reaction proceeds exclusively at the C4 position, demonstrating the predictable reactivity of this building block.

The resulting 2-fluoro-4-(4-formylpiperidin-1-yl)-6-methoxypyridine serves as a crucial intermediate, which is then further functionalized to yield the final drug candidate. This example underscores the value of 2,4-Difluoro-6-methoxypyridine in constructing complex molecular architectures with therapeutic potential.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of 2,4-Difluoro-6-methoxypyridine with various classes of nucleophiles.

Protocol 1: C4-Selective Amination with Primary and Secondary Amines

This protocol describes the general procedure for the highly regioselective substitution of the C4-fluorine with a variety of amine nucleophiles.

Materials:

  • 2,4-Difluoro-6-methoxypyridine

  • Amine (e.g., benzylamine, morpholine, piperidine)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-Difluoro-6-methoxypyridine (1.0 eq.) in DMF or MeCN (0.2-0.5 M) at room temperature, add the desired amine (1.1 eq.) followed by a base such as DIPEA (1.5 eq.) or K₂CO₃ (2.0 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-2-fluoro-6-methoxypyridine derivative.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineDIPEADMF8012>90
MorpholineK₂CO₃MeCN6016>95
PiperidineK₂CO₃DMFRT24~90

Note: Reaction conditions and yields are representative and may vary depending on the specific amine used.

Protocol 2: C4-Selective O-Arylation/Alkylation with Phenols and Alcohols

This protocol outlines the procedure for the substitution of the C4-fluorine with oxygen nucleophiles, such as phenols and alcohols, to form the corresponding ethers.

Materials:

  • 2,4-Difluoro-6-methoxypyridine

  • Phenol or Alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous DMF or THF at 0 °C, add a solution of the desired phenol or alcohol (1.1 eq.) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide or phenoxide.

  • Add a solution of 2,4-Difluoro-6-methoxypyridine (1.0 eq.) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Heating may be required for less reactive alcohols.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy/aryloxy-2-fluoro-6-methoxypyridine.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHDMFRT6~85
Benzyl alcoholNaHTHF6012~80
EthanolK₂CO₃DMF8024~75

Note: Reaction conditions and yields are representative and may vary depending on the specific alcohol or phenol used.

Protocol 3: C4-Selective S-Alkylation with Thiols

This protocol describes the synthesis of 4-thioether substituted pyridines via the reaction of 2,4-Difluoro-6-methoxypyridine with thiol nucleophiles.

Materials:

  • 2,4-Difluoro-6-methoxypyridine

  • Thiol (e.g., benzyl thiol, thiophenol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the thiol (1.1 eq.) in DMF or MeCN, add K₂CO₃ (2.0 eq.) or NaH (1.2 eq.) at room temperature.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add 2,4-Difluoro-6-methoxypyridine (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-fluoro-6-methoxy-4-(alkyl/arylthio)pyridine.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl thiolK₂CO₃DMFRT4>90
ThiophenolK₂CO₃MeCN506~88

Note: Reaction conditions and yields are representative and may vary depending on the specific thiol used.

Sequential Functionalization: Accessing 2,4-Disubstituted Pyridines

The 4-substituted-2-fluoro-6-methoxypyridine products obtained from the protocols above are valuable intermediates for further diversification. The remaining C2-fluorine atom can be displaced by a second, different nucleophile, often under more forcing conditions (e.g., higher temperatures) than the initial C4 substitution. This sequential approach allows for the controlled and efficient synthesis of a wide array of 2,4-disubstituted-6-methoxypyridines, which are challenging to prepare by other means.

Conclusion

2,4-Difluoro-6-methoxypyridine is a highly valuable and versatile building block for the synthesis of substituted pyridines. Its predictable C4-regioselectivity in nucleophilic aromatic substitution reactions, coupled with the high reactivity of the fluorine leaving groups, allows for the efficient and controlled introduction of a wide range of functionalities. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of this powerful reagent in their pursuit of novel and impactful chemical entities.

References

  • Hartwig, J. F. (2014). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Choi, H., Ham, W. S., van Bonn, P., Zhang, J., Kim, D., & Chang, S. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. [Link]

  • Wang, L., et al. (2015). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. ResearchGate. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]

Sources

The Versatile Scaffold: Application Notes on the Biological Activity of 2,4-Difluoro-6-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Fluorinated Pyridine Core

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a cornerstone heterocyclic scaffold, integral to numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic versatility make it a privileged structure for targeting a wide array of biological entities.[3] The strategic incorporation of fluorine atoms into this scaffold further enhances its therapeutic potential. Fluorine, with its high electronegativity and small van der Waals radius, can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[4] This guide focuses on the burgeoning biological significance of compounds derived from the 2,4-Difluoro-6-methoxypyridine core, a scaffold demonstrating remarkable promise, particularly in the development of novel anticancer agents.

The presence of two fluorine atoms at positions 2 and 4, combined with a methoxy group at position 6, creates a unique electronic and steric environment. This substitution pattern can influence the molecule's pKa, dipole moment, and ability to participate in hydrogen bonding, thereby fine-tuning its interaction with biological targets. This application note will provide an in-depth exploration of the biological activities of these derivatives, with a primary focus on their role as kinase inhibitors in oncology. We will delve into the mechanistic rationale behind their activity and provide detailed protocols for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2,4-Difluoro-6-methoxypyridine have emerged as potent modulators of critical signaling pathways implicated in cancer cell proliferation, survival, and growth. A significant body of research points towards their efficacy as inhibitors of the PI3K/mTOR pathway and other crucial kinases.

PI3K/mTOR Dual Inhibition: A Powerful Anticancer Strategy

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism and is frequently dysregulated in human cancers.[5] Dual inhibition of both PI3K and mTOR is a validated therapeutic strategy to overcome resistance mechanisms associated with targeting either kinase alone.

A key derivative, 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide , has been identified as a potent PI3K inhibitor.[5] This compound serves as a foundational structure (Part A) for the development of highly effective PI3K/mTOR dual inhibitors. The difluorinated methoxypyridine moiety is crucial for the potent inhibitory activity.[5] By optimizing other parts of the molecule (Parts B and C), researchers have developed derivatives with improved metabolic stability and oral bioavailability, leading to promising preclinical candidates.[5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor 2,4-Difluoro-6-methoxypyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by derivatives.

Broad-Spectrum Cytotoxic Activity

Beyond specific kinase targets, methoxypyridine derivatives, including those with fluorination, have demonstrated considerable cytotoxic effects against a range of cancer cell lines.[6] Studies have shown that certain 2-methoxypyridine-3-carbonitrile derivatives exhibit potent antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines, with IC50 values in the low micromolar range.[6] For instance, some derivatives showed IC50 values as low as 1.53 µM against HepG2 cells, comparable to the standard chemotherapeutic agent 5-fluorouracil.[6] This broad activity suggests that these compounds may act on multiple targets or fundamental cellular processes.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of representative methoxypyridine derivatives against various cancer cell lines.

Compound ClassCancer Cell LineBiological ActivityIC50 Value (µM)Reference
Sulfonamide Methoxypyridine-PI3K InhibitionPotent (specific value not provided)[5]
2-Methoxypyridine-3-carbonitrile (5d, 5h, 5i)HepG2 (Liver)Cytotoxicity1.53[6]
2-Methoxypyridine-3-carbonitrile (5h, 5i)DU145 (Prostate)CytotoxicityPotent (specific value not provided)[6]
2-Methoxypyridine-3-carbonitrile (5i)MDA-MB-231 (Breast)Cytotoxicity1.38[6]

Experimental Protocols

The following are detailed protocols for assessing the biological activity of 2,4-Difluoro-6-methoxypyridine derivatives. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PI3K/mTOR)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase, such as PI3K or mTOR. This is often performed using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Principle: The kinase activity is inversely proportional to the amount of ATP consumed. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human PI3K and/or mTOR enzyme

  • Kinase substrate (e.g., PIP2 for PI3K)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known PI3K/mTOR inhibitor)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or control to the appropriate wells.

    • For "no enzyme" controls, add 2.5 µL of DMSO.

    • For "vehicle" controls (100% activity), add 2.5 µL of DMSO.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and substrate in the assay buffer.

    • Add 2.5 µL of the master mix to each well (except "no enzyme" controls).

    • Prepare a master mix containing ATP in the assay buffer.

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" control signal from all other readings.

    • Normalize the data to the "vehicle" control (set to 100% activity).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Plate_Setup Dispense Compounds and Controls into Assay Plate Prep_Compounds->Plate_Setup Add_Enzyme Add Kinase/Substrate Mix Plate_Setup->Add_Enzyme Add_ATP Initiate Reaction with ATP Add_Enzyme->Add_ATP Incubate Incubate at Room Temp (e.g., 60 min) Add_ATP->Incubate Add_Detection Add Kinase-Glo® Reagent Incubate->Add_Detection Incubate_Detect Incubate for Signal Stabilization (10 min) Add_Detection->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. It is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HepG2, DU145, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., doxorubicin or 5-fluorouracil)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (medium with DMSO), or positive control.

    • Include "no cell" blanks containing medium only.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blanks from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability versus the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Other Potential Biological Activities

While the primary focus has been on anticancer applications, the versatile 2,4-Difluoro-6-methoxypyridine scaffold holds potential for other therapeutic areas. For instance, related methoxypyridine derivatives have been synthesized and screened for antimicrobial activity.[7] The unique electronic properties conferred by the difluoro and methoxy substitutions could be leveraged to design novel antibacterial or antifungal agents. Further investigation into these and other potential activities, such as antiviral or anti-inflammatory effects, is warranted.[8]

Conclusion and Future Directions

The 2,4-Difluoro-6-methoxypyridine core is a highly promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents, particularly as inhibitors of the PI3K/mTOR signaling pathway and as broad-spectrum cytotoxic compounds. The detailed protocols provided herein offer a robust framework for the evaluation of these and other biological activities.

Future research should focus on expanding the library of derivatives to further explore the structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action for compounds with broad cytotoxic effects will be crucial for their clinical development. Furthermore, exploring the potential of this scaffold in other disease areas, such as infectious and inflammatory diseases, could open up new therapeutic avenues. The continued investigation of these fluorinated pyridine derivatives is a compelling direction for modern drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing).
  • Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][6][9] triazolo [4, 3-d][5][9] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed. Available at:

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2,4-Difluoro-6-methoxypyridine CAS: [Commonly associated with intermediates derived from 2,4,6-trifluoropyridine] Application: Intermediate for kinase inhibitors (e.g., KRAS, SHP2) and agrochemicals.

Module 1: The Regioisomer Challenge (Critical)

Q: I see two spots on my TLC with very similar R_f values. Which one is my product?

A: This is the most common issue in the synthesis of this intermediate. The reaction of 2,4,6-trifluoropyridine with methoxide yields two isomers. You are likely observing the separation between the asymmetric target (2,4-Difluoro-6-methoxypyridine) and the symmetric impurity (2,6-Difluoro-4-methoxypyridine).

The Polarity Rule:

  • Impurity (Top Spot): The 4-methoxy isomer is symmetric. It has a lower dipole moment and is generally less polar. It will elute first on silica gel.

  • Target (Bottom Spot): The 2-methoxy isomer (2,4-Difluoro-6-methoxypyridine) is asymmetric with a distinct dipole. It is more polar and elutes second.

Troubleshooting Protocol:

  • TLC System: Use 5% EtOAc in Hexanes. If separation is poor, switch to Toluene/Hexane (1:1). Toluene often provides better selectivity for pyridine isomers due to

    
    -
    
    
    
    interactions.
  • Confirmation: Isolate a small amount of the "top spot" and run a proton NMR. If you see a single aromatic signal (representing two equivalent protons), it is the unwanted 4-methoxy impurity.

Module 2: Purification Methodologies

Q: Should I use distillation or column chromatography?

A: This depends entirely on your crude purity and the ratio of isomers. Because the boiling points of the regioisomers are extremely close (


T < 5°C), fractional distillation is rarely sufficient to separate them unless you have a high-efficiency spinning band column.
Decision Matrix: The Purification Workflow

purification_flow start Crude Reaction Mixture check Analyze Isomer Ratio (GC/NMR) start->check high_purity Target > 90% Impurity < 5% check->high_purity Favorable low_purity Target < 90% Impurity > 10% check->low_purity Poor Selectivity distill Vacuum Distillation (Remove solvents/salts only) high_purity->distill column Flash Chromatography (Silica Gel) low_purity->column final Pure 2,4-Difluoro-6-methoxypyridine distill->final column->final

Figure 1: Purification decision tree based on crude isomer ratio.

Method A: Flash Chromatography (Recommended for High Purity)
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Gradient elution 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • Loading: <5% w/w (sample/silica) if isomer separation is difficult.

  • Note: If the spots trail, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica, preventing pyridine tailing.

Method B: Vacuum Distillation (For Bulk/Crude Cleanup)
  • Vacuum: < 10 mmHg is required.

  • Temperature: Expect boiling points in the range of 70–90°C at reduced pressure (approx. 180–185°C at atm).

  • Warning: Do not overheat the pot residue (>150°C), as fluorinated pyridines can polymerize or degrade in the presence of residual fluoride salts.

Module 3: Analytical Verification (QC)

Q: How do I definitively prove I have the correct isomer by NMR?

A: Proton NMR (


H NMR) is the most reliable method. You must look at the splitting patterns in the aromatic region (6.0–8.0 ppm).
FeatureTarget: 2,4-Difluoro-6-methoxypyridine Impurity: 2,6-Difluoro-4-methoxypyridine
Symmetry AsymmetricSymmetric
Aromatic Signals Two distinct signals. One proton at C3 and one at C5.[1] They are chemically non-equivalent.One signal. The protons at C3 and C5 are equivalent.
Coupling Complex multiplet (ddd) due to coupling with distinct F atoms.Triplet (t) or doublet of doublets appearing as a triplet (

).

Q: My product is turning yellow upon storage. Is it degrading?

A: Pyridine derivatives, particularly electron-deficient ones, are prone to N-oxidation or hydrolysis if exposed to moisture and air.

  • Cause: Trace acid or fluoride salts remaining from the synthesis can catalyze hydrolysis of the methoxy group to a pyridone (2,4-difluoro-6-pyridone), which is often yellow/solid.

  • Prevention: Store under Argon/Nitrogen at 4°C. Ensure the product is dried over

    
     and free of acidic residues before storage.
    

Module 4: Experimental Data Summary

PropertyValue / ConditionNotes
Boiling Point ~185°C (760 mmHg)Est.[2] based on 2-fluoro-6-methoxy analog [1].[2]
Boiling Point (Vac) ~70–75°C (10 mmHg)Recommended distillation range.
Density ~1.26 g/mLDenser than water.
Solubility DCM, EtOAc, TolueneImmiscible with water.
Storage 2–8°C, Inert GasHygroscopic; protect from light.

References

  • ChemicalBook. (2024).[3] 2-Fluoro-6-methoxypyridine Properties and Boiling Point Data.[2][4] Retrieved from

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP0192287). Retrieved from

  • Sigma-Aldrich. (2024).[5] NMR Chemical Shifts of Impurities and Solvents.[6] Retrieved from

  • Royal Society of Chemistry. (2002). Reactivity of 2,6-difluoro-pyridine derivatives.[1][3][5][7][8] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

Sources

Technical Support Center: Synthesis of 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFM-246-SYN Status: Open Subject: Optimization of Regioselectivity and Yield in


 of 2,4,6-Trifluoropyridine
Assigned Specialist:  Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

The synthesis of 2,4-Difluoro-6-methoxypyridine (Target) typically proceeds via nucleophilic aromatic substitution (


) of 2,4,6-trifluoropyridine  with methoxide. This reaction presents three primary challenges:
  • Regioselectivity: Competition between C2/C6 attack (desired) and C4 attack (impurity).

  • Over-substitution: Formation of 2-fluoro-4,6-dimethoxypyridine.

  • Volatility: Product loss during isolation due to moderate boiling point (~140–150°C) and high vapor pressure.

This guide provides a troubleshooting framework to navigate these issues, ensuring high purity (>98%) and isolated yield.

Module 1: Reaction Optimization (The Regioselectivity Challenge)

User Reported Issue:

"I am observing a 70:30 mixture of the desired product and the 4-methoxy isomer. How can I shift this ratio?"

Diagnostic & Causality

In polyfluorinated pyridines, nucleophilic attack is governed by a balance of inductive effects and steric/electronic activation.

  • C2/C6 Position: Activated by the adjacent nitrogen (strong

    
     inductive effect).
    
  • C4 Position: Activated by resonance (para to nitrogen).[1]

While C4 is often the thermodynamic preference in perfluorinated systems (like pentafluoropyridine), kinetic control at lower temperatures favors the C2/C6 position in 2,4,6-trifluoropyridine due to the proximity to the nitrogen lone pair and specific solvation effects [1].

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature -20°C to 0°C Lower temperatures favor the kinetically controlled product (C2-attack) and suppress the higher activation energy pathway to the C4-isomer.
Solvent THF (Main) + MeOH (Additive) Pure methanol promotes "free" methoxide ions which are more aggressive and less selective. Using THF as the primary solvent with stoichiometric MeOH coordinates the cation, improving ortho-selectivity (C2).
Reagent NaOMe (Solid) or freshly prepared Avoid large excesses. Use 0.95–0.98 equivalents . A slight deficit of nucleophile prevents the second substitution (over-reaction).
Addition Dropwise (Slow) High local concentration of methoxide leads to immediate over-substitution (bis-methoxy impurity).
Visualizing the Pathway

ReactionPathway SM 2,4,6-Trifluoropyridine Target TARGET: 2,4-Difluoro-6-methoxypyridine (Major Product) SM->Target Kinetic Control (-10°C, THF) Impurity_Iso IMPURITY A: 2,6-Difluoro-4-methoxypyridine (Regio-isomer) SM->Impurity_Iso Thermodynamic (>25°C, MeOH) NaOMe + NaOMe (0.98 eq) Impurity_Bis IMPURITY B: 2-Fluoro-4,6-dimethoxypyridine (Over-substitution) Target->Impurity_Bis Excess NaOMe (>1.0 eq)

Figure 1: Reaction landscape showing the kinetic preference for C2-substitution versus competing pathways.

Module 2: Experimental Protocol (Self-Validating)

This protocol is designed with "checkpoints" to validate success before moving to the next step.

Step-by-Step Procedure
  • Setup: Charge a dry 3-neck flask with 2,4,6-trifluoropyridine (1.0 eq) and anhydrous THF (10 V) . Cool to -20°C under

    
    .
    
  • Reagent Prep: In a separate vial, dissolve NaOMe (0.95 eq) in minimal anhydrous MeOH (2 V) .

    • Checkpoint: Ensure NaOMe is fully dissolved. Clumps cause local hotspots.

  • Addition: Add the NaOMe solution dropwise over 60 minutes via syringe pump or addition funnel. Maintain internal temp

    
    C.
    
  • Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C over 1 hour.

    • QC Checkpoint: Pull an aliquot for GC/MS or

      
      -NMR.
      
      • Pass: Target > 90%, SM < 5%, Bis-methoxy < 2%.

      • Fail (High SM): Add 0.02 eq NaOMe and stir 30 min.

      • Fail (High Bis): Quench immediately.

  • Quench: Add Water (5 V) followed by 1M HCl (dropwise) to adjust pH to ~7.

    • Note: Acidifying too much can protonate the pyridine, trapping it in the aqueous phase.

  • Extraction: Extract with Diethyl Ether (3 x 5 V) .

    • Why Ether? Low boiling point facilitates removal without stripping the volatile product.

Module 3: Isolation & Purification (The Volatility Trap)

User Reported Issue:

"My yield is low (40%), but the crude NMR looked good. Where did my product go?"

Diagnostic

The target molecule, 2,4-difluoro-6-methoxypyridine , is a liquid with a boiling point estimated between 140–150°C [2].[2] However, it forms azeotropes with solvents and has significant vapor pressure. Aggressive rotary evaporation (high vacuum/heat) will co-distill the product.

Purification Strategy Table
MethodSuitabilityCritical Parameters
Rotary Evaporation Initial Concentration Bath < 30°C. Vacuum > 100 mbar. Do NOT go to full oil pump vacuum.
Column Chromatography Small Scale (<5g) Eluent: Pentane/Ether (95:5). Silica gel retains the more polar bis-methoxy impurity. The target elutes quickly.
Fractional Distillation Large Scale (>10g) Pressure: Reduced (e.g., 20 mmHg). Separation: The 4-methoxy isomer (impurity) usually has a slightly different boiling point (

C). Use a Vigreux column.

Module 4: Analytical Reference Data

Use these parameters to validate your isolated material.

PropertyValueNotes
Appearance Colorless LiquidTurns yellow upon oxidation/storage.[2][3][4]

NMR

~ -70 ppm (d), -105 ppm (d)
Distinct coupling pattern (

) differentiates from 2,6-difluoro-4-methoxy (singlet if symmetric, or different splitting).
GC-MS

145 (

)
Look for fragmentation loss of

(

).
Boiling Point ~141°C (760 mmHg)Predicted value; distills lower under vacuum.

References

  • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heteroaromatic systems." Journal of the Chemical Society, Perkin Transactions 1, 2002.
  • ChemicalBook Database. "Pyridine, 2-fluoro-6-methoxy- Properties."[2] Accessed 2024.

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003. (Review of regioselectivity mechanisms).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,4,6-trifluoropyridine and sodium methoxide before handling.

Sources

stability of 2,4-Difluoro-6-methoxypyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2,4-Difluoro-6-methoxypyridine

Executive Summary

Compound: 2,4-Difluoro-6-methoxypyridine CAS: 116241-61-3 Critical Stability Warning: Moderate to High Instability in Aqueous Acid. [1]

This compound exhibits a specific vulnerability to acidic hydrolysis.[1][2] While the fluorine substituents are relatively robust in dilute acid, the 6-methoxy group is highly susceptible to acid-catalyzed hydrolysis, converting the molecule into 4,6-difluoropyridin-2(1H)-one (and its hydroxypyridine tautomer). This reaction is accelerated by heat, strong acids (TFA, HCl), and prolonged exposure to acidic aqueous buffers.[1]

Part 1: Troubleshooting Guide & FAQs

Q1: I see a new, earlier-eluting peak in my LCMS after leaving the sample in 0.1% Formic Acid overnight. What is it?

Diagnosis: You are likely observing the hydrolysis of the methoxy group.

  • The Chemistry: In acidic media, the pyridine nitrogen is protonated, activating the ring. Water acts as a nucleophile, attacking the C-6 position.[1] Methanol is displaced, generating 4,6-difluoropyridin-2-ol , which rapidly tautomerizes to the thermodynamically stable 4,6-difluoropyridin-2(1H)-one .[1]

  • Mass Shift: Look for a mass difference of -14 Da relative to the parent (Loss of -CH₃ [15], gain of -H [1]).

    • Parent: [M+H]⁺

    • Impurity: [M-14+H]⁺

  • Polarity: The pyridone product is significantly more polar than the parent methoxypyridine, causing it to elute earlier on Reverse Phase (C18) chromatography.

Q2: Can I use 1M HCl for the workup of a reaction involving this starting material?

Recommendation: Avoid if possible.

  • Risk: While a brief, cold wash might be tolerated, prolonged contact with 1M HCl will initiate hydrolysis.[1]

  • Alternative: Use a saturated Ammonium Chloride (NH₄Cl) solution (pH ~5) or a phosphate buffer (pH 6-7) for quenching and washing.[1] If stronger acid is required to remove basic impurities, use cold 0.5M HCl and perform the separation immediately (<5 mins).

Q3: Is the fluorine at the 4-position stable to acid?

Analysis: Generally, yes, but with caveats.

  • Comparison: The 4-fluoro group is activated for Nucleophilic Aromatic Substitution (SNAr) due to its position para to the nitrogen. However, fluoride is a poor leaving group in acid compared to the acid-catalyzed cleavage of the methoxy ether.

  • Hierarchy of Reactivity:

    • C-6 Methoxy Hydrolysis: Fastest (Primary degradation pathway).[1]

    • C-4 Fluoro Hydrolysis: Slower (Requires harsher conditions or strong nucleophiles).[1]

    • C-2 Fluoro Hydrolysis: Slowest (Sterically hindered and less activated than C-4).[1]

Part 2: Mechanistic Visualization

The following diagram illustrates the competing degradation pathways in acidic media. The Red Path (Methoxy Hydrolysis) is the kinetically favored route under standard laboratory conditions (LCMS, workup).

StabilityMechanism Start 2,4-Difluoro-6-methoxypyridine (Neutral) Protonated N-Protonated Intermediate (Highly Activated) Start->Protonated + H⁺ Transition1 Water Attack at C-6 Protonated->Transition1 Fast (Kinetic) Transition2 Water Attack at C-4 Protonated->Transition2 Slow Product1 4,6-Difluoropyridin-2(1H)-one (Major Degradant) Transition1->Product1 - MeOH Product2 2-Fluoro-4-hydroxy-6-methoxypyridine (Minor Degradant) Transition2->Product2 - HF

Caption: Acid-catalyzed degradation pathways. The red path indicates the facile hydrolysis of the methoxy group, which is the primary stability concern.

Part 3: Experimental Stability Protocol

To validate the stability of your specific lot under your specific conditions, perform this standardized stress test.

Materials
  • Solvent A: Acetonitrile (HPLC Grade)[1]

  • Solvent B: 0.1 M HCl (Aqueous)

  • Internal Standard: Caffeine (or any stable, UV-active non-amine)

Procedure
  • Preparation: Prepare a 1 mg/mL solution of 2,4-Difluoro-6-methoxypyridine in Acetonitrile.

  • Stress Condition: Mix 500 µL of the sample solution with 500 µL of 0.1 M HCl . (Final pH ~1).[1]

  • Control: Mix 500 µL of the sample solution with 500 µL of Water (Neutral).

  • Incubation: Place both vials in a thermostatted autosampler or heating block at 40°C .

  • Sampling: Inject onto HPLC/UPLC at t=0, t=4h, and t=24h.

  • Analysis: Monitor the disappearance of the parent peak (Area%) relative to the internal standard.

Data Interpretation Table
Timepoint (40°C)Parent Area % (Neutral)Parent Area % (Acidic)Interpretation
0 h >99%>99%Baseline
4 h >99%<95%Sensitive: Avoid acidic workups.
24 h >98%<80%Unstable: Do not store in acidic buffers.[1][3]

References

  • Schlosser, M., et al. (2005).[1] Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines. Journal of Organic Chemistry . (Establishes the reactivity hierarchy of fluoropyridines).

  • Katritzky, A. R., et al. (2010).[1] Aqueous Acidic Hydrolysis of 2-Methoxypyridines. Comprehensive Heterocyclic Chemistry . (General mechanism for acid-catalyzed demethylation of 2-alkoxypyridines).

  • PubChem Compound Summary. (2024). 2,4-Difluoro-6-methoxypyridine.[1] National Center for Biotechnology Information .[1] [1]

Sources

managing regioselectivity in reactions of 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2,4-Difluoro-6-methoxypyridine . It is designed to address the specific regioselectivity challenges inherent to this scaffold, focusing on the dichotomy between Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM) .

Senior Application Scientist: Dr. A. Vance Subject: Managing Regioselectivity (C2 vs. C4 vs. C3)

The Reactivity Landscape

Before initiating any protocol, you must understand the electronic "personality" of this molecule. It possesses three distinct reactive zones driven by the interplay of the pyridine nitrogen, the fluorine atoms, and the methoxy group.

The "Golden Rules" of Regioselectivity
  • Rule 1 (SNAr): Nucleophiles attack the C4-position preferentially.

    • Why? The C4 position benefits from "para-like" activation by the pyridine nitrogen, stabilizing the Meisenheimer intermediate. The C2 position is also activated ("ortho-like"), but C4 is generally more electrophilic and less sterically hindered in this specific motif.

  • Rule 2 (Lithiation/DoM): Deprotonation occurs at the C3-position .

    • Why? The C3 proton is "sandwiched" between two fluorine atoms. The cumulative inductive effect (

      
      ) of two fluorines makes this the most acidic site (pKa ~23-25), significantly more so than the C5 proton (flanked by F and OMe).
      
Visualizing the Reactive Sites

ReactivityMap Molecule 2,4-Difluoro-6-methoxypyridine C4 C4 Position (Primary Electrophile) Target: S_NAr Molecule->C4  Nucleophilic Attack (Amines, Thiols)   C2 C2 Position (Secondary Electrophile) Target: S_NAr (Minor) Molecule->C2  Hard Nucleophiles (Rare)   C3 C3 Position (Primary Nucleophile via Li) Target: DoM (Lithiation) Molecule->C3  Deprotonation (LDA, LiTMP)   C5 C5 Position (Secondary Nucleophile) Target: DoM (Rare) Molecule->C5  Blocked/Less Acidic  

Figure 1: Reactivity map indicating the kinetic preference for SNAr at C4 and Lithiation at C3.[1][2][3]

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Goal: Selective substitution of the Fluorine atom with amines, alkoxides, or thiols.

Protocol: C4-Selective Amination

Standard Conditions: 1.0 eq Substrate, 1.1 eq Amine, 1.5 eq DIPEA, DMSO or NMP, 60–80°C.

Q: Why am I getting a mixture of C2 and C4 products? A: While C4 is the kinetic favorite, C2 is still activated. Loss of selectivity often occurs due to:

  • Temperature too high: Higher energy overcomes the activation barrier difference between C2 and C4.

  • Solvent Choice: Non-polar solvents can promote aggregation or coordination-directed attack at C2.

  • Nucleophile Hardness: "Hard" nucleophiles (alkoxides) may coordinate with the ring nitrogen, directing attack to C2 (the ortho effect).

Troubleshooting Guide: SNAr Selectivity

IssueDiagnosisCorrective Action
C2 Isomer > 10% Reaction temperature is too high.Cool it down. Run the reaction at 0°C to RT initially. Only heat if conversion stalls.
Poor Conversion Nucleophile is sterically bulky.Switch Solvent. Use polar aprotic solvents (DMSO, DMF, NMP) to strip cations and increase nucleophilicity.
C2 Selectivity Desired You want to invert the natural preference.Use "Hard" Conditions. Use non-polar solvents (Toluene) and metal-alkoxides (NaOR). The Na+ coordinates to the Pyridine N, guiding the alkoxide to C2.
Hydrolysis (OH product) Wet solvent or hygroscopic base.Dry Everything. Fluoropyridines are prone to hydrolysis. Use anhydrous solvents and store bases (Cs2CO3) in a desiccator.

Module 2: Directed Ortho Metalation (DoM)

Goal: Functionalization of the C3-H bond (Carbon between the two Fluorines).

Protocol: C3-Selective Lithiation

Standard Conditions: 1.0 eq Substrate, 1.1 eq LDA, THF, -78°C (30 min), then add Electrophile.

Q: My yield is low, and I see "scrambled" products. What happened? A: The "Dance of the Lithiums." The C3-lithio species is stable at -78°C but can isomerize or cause "halogen dance" (migration of the halogen) if the temperature rises even slightly before quenching.

Q: Can I lithiate at C5? A: It is very difficult. The acidity difference between C3-H (between two Fs) and C5-H (between F and OMe) is substantial (>5 pKa units). You will almost exclusively deprotonate C3. If you block C3 (e.g., with a Chlorine), you might access C5, but C3 is the thermodynamic sink.

Troubleshooting Guide: Lithiation

IssueDiagnosisCorrective Action
Low Yield (<40%) Moisture or "Halogen Dance".Strict Temp Control. Ensure internal probe reads -78°C. Quench fast at low temp. Do not let it warm up before adding the electrophile.
Double Addition Over-lithiation.Stoichiometry Check. Use exactly 1.05 eq of LDA. Excess base can attack the product or cause di-lithiation.
Wrong Regioisomer Temperature drift.Trapping Study. Perform a D2O quench experiment. If D is at C3, your lithiation is fine, but the electrophile step is failing.
Starting Material Recovery Base not strong enough or wet.Titrate LDA. Ensure your LDA is active. Alternatively, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) which is more basic and steric, preventing nucleophilic attack on the ring.

Decision Tree: Designing Your Experiment

Use this logic flow to determine the correct starting conditions for your specific target.

DecisionTree Start Start: 2,4-Difluoro-6-methoxypyridine Goal What is your target? Start->Goal SnAr Replace Fluorine (S_NAr) Goal->SnAr DoM Functionalize C-H (Lithiation) Goal->DoM Selectivity Which Fluorine? SnAr->Selectivity Li_Site Which Proton? DoM->Li_Site C4_Target Target: C4-Position Selectivity->C4_Target Standard C2_Target Target: C2-Position Selectivity->C2_Target Specialized C4_Cond Conditions: Polar Aprotic (DMSO/DMF) Soft Nucleophile (Amine/Thiol) Temp: 0°C -> RT C4_Target->C4_Cond C2_Cond Conditions: Non-Polar (Toluene) Hard Nucleophile (Alkoxide) Metal Coordination Required C2_Target->C2_Cond C3_Target Target: C3-Position (Between F and F) Li_Site->C3_Target Preferred C5_Target Target: C5-Position Li_Site->C5_Target Difficult C3_Cond Conditions: LDA or LiTMP THF, -78°C Kinetic Control C3_Target->C3_Cond C5_Cond NOT RECOMMENDED Requires blocking C3 first C5_Target->C5_Cond

Figure 2: Experimental decision matrix for selecting reaction conditions.

Frequently Asked Questions (FAQ)

Q1: Can I use Suzuki coupling on the C4-Fluorine directly?

  • Answer: Generally, no. C-F bonds are very strong and difficult to activate with Palladium (Pd) under standard Suzuki conditions. If you need a carbon substituent at C4, it is better to perform SNAr with a thiol, then cross-couple (Liebeskind-Srogl) or start with a bromo-analog. However, specialized Ni-catalyzed C-F activation is possible but challenging.

Q2: I need to put an Iodine at C3. How do I do it?

  • Answer: Perform the standard DoM protocol (LDA/THF/-78°C) and quench with Iodine (I2) dissolved in THF. Note: The resulting product (3-iodo-2,4-difluoro-6-methoxypyridine) is highly reactive and light-sensitive. Purify quickly.

Q3: Is the methoxy group stable to BBr3 demethylation in this system?

  • Answer: Yes, but be careful. The presence of two fluorines makes the ring electron-deficient. Demethylation to the pyridone (2,4-difluoro-6-hydroxypyridine tautomer) is possible, but harsh Lewis acids might cause defluorination or decomposition. Consider using milder conditions like TMSI (Trimethylsilyl iodide) if BBr3 fails.

References

  • Regioselectivity in SNAr of Dihalopyridines

    • BenchChem.[4] "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine."

  • Directed Lithiation of Pyridines

    • Schlosser, M.[5][6] "Directed Lithiation and Substitution of Pyridine Derivatives."[5][6][7] Heterocycles, Vol 91, No 3, 2015.[7]

  • Haloselectivity and Cross-Coupling Rules

    • Baran Lab. "Haloselectivity of Heterocycles."[8]

  • Chemical Properties of Fluoromethoxypyridines

    • PubChem.[9][10] "2-Fluoro-6-methoxypyridine Compound Summary."

    • [9][10]

Sources

Technical Support Center: Large-Scale Synthesis of 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of 2,4-Difluoro-6-methoxypyridine. This guide is intended for researchers, scientists, and drug development professionals engaged in the multi-kilogram production of this key pharmaceutical intermediate. Here, we provide not just a protocol, but a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and ensuring the robust and reproducible production of high-purity material.

Introduction: The Synthetic Strategy

The industrial synthesis of 2,4-Difluoro-6-methoxypyridine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and scalable approach involves a two-step sequence starting from the readily available 2,4,6-trichloropyridine. This is first converted to 2,4,6-trifluoropyridine, which then undergoes a regioselective nucleophilic aromatic substitution with sodium methoxide.

The key to a successful large-scale synthesis lies in understanding and controlling the regioselectivity of the methoxylation step and minimizing the formation of isomeric and di-substituted byproducts. This guide will delve into the practical aspects of this synthesis, providing a detailed protocol and a comprehensive troubleshooting section to address the challenges that may arise during your campaign.

Experimental Protocol: A Representative Large-Scale Synthesis

This protocol is a representative method for the large-scale synthesis of 2,4-Difluoro-6-methoxypyridine, based on established principles of nucleophilic aromatic substitution on pyridine rings.

Step 1: Fluorination of 2,4,6-Trichloropyridine to 2,4,6-Trifluoropyridine

This halogen exchange reaction is typically carried out using an anhydrous fluoride salt at elevated temperatures.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2,4,6-Trichloropyridine182.4110.054.8
Anhydrous Potassium Fluoride (spray-dried)58.1012.7218.6
Anhydrous N,N-Dimethylformamide (DMF)73.0950.0-

Procedure:

  • To a clean, dry, and inerted 100 L glass-lined reactor, charge the anhydrous N,N-Dimethylformamide (DMF).

  • Under a nitrogen atmosphere, add the anhydrous potassium fluoride. Stir the slurry at room temperature for 30 minutes to ensure good dispersion.

  • Slowly add the 2,4,6-trichloropyridine to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C.

  • Once the addition is complete, slowly heat the reaction mixture to 150-160 °C and hold for 8-12 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (<1%).

  • Cool the reaction mixture to room temperature.

  • The crude 2,4,6-trifluoropyridine is typically isolated by fractional distillation under reduced pressure. The DMF and the product have significantly different boiling points, allowing for efficient separation.

Step 2: Regioselective Methoxylation of 2,4,6-Trifluoropyridine

This is the critical step where one of the fluorine atoms is selectively replaced by a methoxy group.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2,4,6-Trifluoropyridine133.056.548.8
Sodium Methoxide (30% solution in Methanol)54.028.848.8
Anhydrous Methanol32.0430.0-

Procedure:

  • To a clean, dry, and inerted 100 L glass-lined reactor, charge the anhydrous methanol.

  • Cool the methanol to 0-5 °C using a chiller.

  • Slowly add the sodium methoxide solution to the cold methanol, ensuring the temperature does not exceed 10 °C.

  • Once the sodium methoxide solution is added, slowly add the 2,4,6-trifluoropyridine to the reaction mixture over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by GC for the disappearance of the starting material and the formation of the desired product.

  • Once the reaction is complete, quench the reaction by the slow addition of water (20 L) while maintaining the temperature below 20 °C.

  • The crude product is then extracted with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) (2 x 20 L).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,4-Difluoro-6-methoxypyridine.

  • The crude product is then purified by fractional vacuum distillation to yield the final product with high purity (>99%).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the large-scale synthesis of 2,4-Difluoro-6-methoxypyridine.

Issue 1: Low Yield in the Fluorination Step

Question: My yield of 2,4,6-trifluoropyridine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the fluorination step are often traced back to a few critical parameters:

  • Moisture: The presence of water in the reaction mixture can significantly reduce the efficacy of the fluoride source and lead to the formation of hydroxy-pyridines as byproducts.

    • Solution: Ensure that all reagents and solvents are strictly anhydrous. Use freshly opened, high-purity, spray-dried potassium fluoride. The reactor should be thoroughly dried and purged with nitrogen before use.

  • Insufficient Temperature or Reaction Time: The halogen exchange reaction requires a significant activation energy.

    • Solution: Ensure that the reaction temperature is maintained consistently within the recommended range (150-160 °C). If the reaction is sluggish, consider extending the reaction time, but monitor for potential decomposition.

  • Poor Mixing: In a large-scale reactor, inefficient stirring can lead to localized overheating or areas of low reagent concentration.

    • Solution: Ensure that the reactor's agitator is providing adequate mixing for the slurry. The use of a baffle can improve mixing efficiency.

Issue 2: Poor Regioselectivity in the Methoxylation Step

Question: I am observing significant amounts of the 2,6-dimethoxy-4-fluoropyridine and/or 4,6-dimethoxy-2-fluoropyridine isomers in my final product. How can I improve the selectivity for the desired 2,4-Difluoro-6-methoxypyridine?

Answer:

Controlling the regioselectivity of the methoxylation is the most critical aspect of this synthesis. The formation of di-substituted byproducts is a common challenge.

  • Stoichiometry of Sodium Methoxide: Using an excess of sodium methoxide will inevitably lead to di-substitution.

    • Solution: Carefully control the stoichiometry of sodium methoxide. It is crucial to use no more than one equivalent relative to the 2,4,6-trifluoropyridine. An accurate assay of the sodium methoxide solution is essential before use.

  • Reaction Temperature: Higher temperatures can favor multiple substitutions.

    • Solution: Maintain a low reaction temperature (0-5 °C) throughout the addition and stirring phases. This helps to control the reaction rate and favors mono-substitution.

  • Localized High Concentrations: Poor mixing during the addition of the trifluoropyridine can lead to localized areas of high nucleophile concentration, promoting di-substitution.

    • Solution: Ensure efficient stirring and a slow, controlled addition of the 2,4,6-trifluoropyridine. Sub-surface addition can also help to improve dispersion.

Issue 3: Incomplete Reaction in the Methoxylation Step

Question: My GC analysis shows a significant amount of unreacted 2,4,6-trifluoropyridine even after the recommended reaction time. What could be the issue?

Answer:

Incomplete reaction can be due to several factors:

  • Inactive Sodium Methoxide: The sodium methoxide solution may have degraded due to exposure to moisture or carbon dioxide.

    • Solution: Use a fresh, properly stored solution of sodium methoxide. It is good practice to titrate the solution to confirm its concentration before use.

  • Insufficient Reaction Time: At low temperatures, the reaction rate is slower.

    • Solution: If the reaction is proceeding cleanly but is slow, consider extending the reaction time. Continue to monitor by GC until the starting material is consumed to an acceptable level.

  • Poor Solubility: At very low temperatures, the solubility of the reagents may be limited.

    • Solution: Ensure that the reaction mixture is a homogenous solution or a well-suspended slurry. The choice of solvent (in this case, methanol) is critical for ensuring adequate solubility.

Issue 4: Difficult Purification of the Final Product

Question: I am struggling to separate the desired 2,4-Difluoro-6-methoxypyridine from the isomeric byproducts and residual starting material by distillation.

Answer:

The boiling points of the desired product and its isomers can be very close, making purification by distillation challenging.

  • Inefficient Fractional Distillation Column: A standard distillation setup may not have enough theoretical plates to achieve the required separation.

    • Solution: Use a high-efficiency fractional distillation column with a suitable packing material. The distillation should be performed under a high vacuum to lower the boiling points and prevent thermal decomposition. A slow and controlled distillation rate is crucial.

  • Azeotrope Formation: It is possible that the product forms an azeotrope with one of the impurities, making separation by distillation impossible.

    • Solution: If distillation is ineffective, consider alternative purification methods. Preparative chromatography, while less common for large-scale production, may be an option for high-purity requirements. Alternatively, recrystallization of a solid derivative of the product, followed by regeneration, could be explored.

Visualizing the Workflow

Caption: Workflow for the large-scale synthesis of 2,4-Difluoro-6-methoxypyridine.

Logical Relationship of Troubleshooting

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Fluorination Methoxylation Moisture Moisture Contamination In reagents or reactor LowYield:f0->Moisture Temperature Incorrect Temperature Too high or too low LowYield:f0->Temperature LowYield:f1->Temperature Mixing Inefficient Mixing Localized concentrations LowYield:f0->Mixing ReagentQuality Poor Reagent Quality Degraded nucleophile LowYield:f1->ReagentQuality PoorSelectivity Poor Regioselectivity Formation of di-substituted isomers PoorSelectivity->Temperature Stoichiometry Incorrect Stoichiometry Excess nucleophile PoorSelectivity->Stoichiometry PoorSelectivity->Mixing PurificationOptimize Optimize Purification Method PoorSelectivity->PurificationOptimize IncompleteReaction Incomplete Reaction Unreacted starting material IncompleteReaction->Temperature IncompleteReaction->ReagentQuality Anhydrous Use Anhydrous Conditions Moisture->Anhydrous TempControl Strict Temperature Control Temperature->TempControl StoichControl Precise Stoichiometric Control Stoichiometry->StoichControl MixingOptimize Optimize Agitation Mixing->MixingOptimize ReagentAssay Assay Reagents Before Use ReagentQuality->ReagentAssay

Caption: Logical relationship between common issues, causes, and solutions.

References

  • General Pyridine Synthesis Reviews

    • Title: De Novo Synthesis of Substituted Pyridines
    • Source: Denmark Group Meeting, University of Illinois Urbana-Champaign
    • URL: [Link]

  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: Why does nucleophilic aromatic substitution occur
    • Source: Chemistry Stack Exchange
    • URL: [Link]

  • Synthesis of Halogenated Pyridines (Patents)
  • Purification Techniques

    • Title: Purific
    • Source: Journal of New Developments in Chemistry
    • URL: [Link]

  • Characterization of Fluorinated Pyridines

    • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines
    • Source: Molecules (MDPI)
    • URL: [Link]

Technical Support Center: 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1227574-25-5 | Formula: C₆H₅F₂NO | MW: 145.11 g/mol

Module 1: Critical Storage & Stability Protocols

Status: Active Severity: High (Moisture & Thermal Sensitivity)

This compound is a poly-functionalized pyridine. The presence of two fluorine atoms (highly electronegative) activates the ring toward nucleophilic attack, while the methoxy group introduces electron-donating character. This "push-pull" electronic state makes the compound metastable and prone to degradation if mishandled.

The "Golden Rules" of Storage
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >30 days)Fluorinated pyridines are prone to slow hydrolysis and discoloration (oxidation) at ambient temperatures. Cold storage kinetically inhibits these pathways.
Atmosphere Argon or Nitrogen (Strict)Oxygen promotes N-oxide formation; Moisture triggers hydrolysis of the C-F bond to form pyridones (See Degradation Pathway).
Container Amber Glass with Teflon-lined cap Amber glass prevents UV-catalyzed photolysis. Teflon liners prevent leaching of plasticizers by the halogenated solvent nature of the liquid.
Desiccant Required in secondary containmentEven within a fridge, condensation is a risk. Store the vial inside a jar containing activated silica gel or Drierite.
Visualizing the Storage Workflow

Figure 1: Standard Operating Procedure for Receipt and Storage.

StorageProtocol cluster_alert Critical Checkpoint Receipt Receipt of Material Inspect Visual Inspection (Color/Seal) Receipt->Inspect Immediate Inert Inert Gas Purge (Argon/N2) Inspect->Inert If Opened Seal Parafilm & Desiccant Secondary Container Inspect->Seal If Unopened Inert->Seal Fridge Storage (2-8°C or -20°C) Seal->Fridge

Caption: Workflow ensuring material integrity from receipt to long-term storage.

Module 2: Handling & Safety (SOP)

Hazard Profile: 2,4-Difluoro-6-methoxypyridine is an irritant (Skin/Eye/Respiratory) and potentially flammable. Odor Warning: Pyridine derivatives often possess a distinct, unpleasant odor. Handle only in a fume hood.

Dispensing Protocol
  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the product, accelerating hydrolysis.

  • Syringe Technique: Use a gas-tight syringe with a stainless steel needle. Avoid pouring, which exposes a large surface area to air.

  • Inert Blanket: Immediately backfill the headspace with Argon after removing an aliquot.

Solvent Compatibility Guide
SolventCompatibilityNotes
Dichloromethane (DCM) ✅ ExcellentIdeal for transfers and standard reactions.
THF (Tetrahydrofuran) ✅ GoodMust be anhydrous. Wet THF promotes hydrolysis.
DMF/DMSO ⚠️ CautionHigh polarity can accelerate Nucleophilic Aromatic Substitution (SₙAr) if nucleophilic impurities are present.
Alcohols (MeOH/EtOH) ❌ AvoidProtich solvents can facilitate solvolysis/etherification at the C-F positions under basic conditions.

Module 3: Troubleshooting & FAQs

Q1: The liquid has turned from colorless to yellow/brown. Is it usable?

Diagnosis: This indicates oxidation (N-oxide formation) or trace hydrolysis leading to conjugated byproducts. Action Plan:

  • Run 1H NMR: Check for broadening of signals or new peaks in the aromatic region (6.0 - 8.0 ppm).

  • Run 19F NMR: This is the most sensitive diagnostic. Pure material shows two distinct signals. Impurities will appear as shifted singlets.

  • Remediation: If purity is >90%, purify via vacuum distillation (if quantity >5g) or a rapid silica plug filtration (eluting with Hexane/EtOAc).

Q2: I am trying to substitute the Fluorine at C4, but the reaction is sluggish.

Root Cause: While C4 is the preferred site for SₙAr, the methoxy group at C6 is electron-donating (via resonance), which slightly deactivates the ring compared to 2,4-difluoropyridine. Optimization Strategy:

  • Solvent Switch: Move to a dipolar aprotic solvent (DMF, NMP) to enhance nucleophile activity.

  • Temperature: Increase reaction temperature to 60-80°C.

  • Base: Ensure a non-nucleophilic base (e.g., Cs₂CO₃ or DIPEA) is used to scavenge HF without competing for the substitution.

Q3: Which Fluorine is more reactive, C2 or C4?

Technical Insight: In 2,4-difluoro systems, the C4 position is generally more reactive toward nucleophilic attack (SₙAr).

  • Reasoning: The intermediate Meisenheimer complex formed by attack at C4 places the negative charge on the Nitrogen atom (para-relationship), which is highly stabilizing. Attack at C2 places charge on carbons (unless resonance allows otherwise), making it less favorable kinetically.

Module 4: Reactivity & Synthesis Guide

Regioselectivity Logic

Understanding the competition between the C2 and C4 fluorine atoms is critical for experimental design.

Figure 2: Reactivity Pathway and Regioselectivity.

Reactivity Start 2,4-Difluoro-6-methoxypyridine Nu Nucleophile (Nu-) Start->Nu PathA Path A: Attack at C4 (Major Product) Nu->PathA Preferred (Kinetically Favored) PathB Path B: Attack at C2 (Minor/Rare) Nu->PathB Sterically/Electronically Disfavored IntermediateA Meisenheimer Complex (Stabilized by N) PathA->IntermediateA IntermediateB Meisenheimer Complex (Less Stabilized) PathB->IntermediateB ProductA 4-Substituted-2-fluoro-6-methoxypyridine IntermediateA->ProductA - F⁻

Caption: SₙAr pathway showing the kinetic preference for C4 substitution due to Nitrogen stabilization.

Experimental Protocol: Purity Check via 19F NMR

Because fluorinated impurities are common, 1H NMR is often insufficient.

  • Sample Prep: Dissolve ~10 mg of 2,4-Difluoro-6-methoxypyridine in 0.6 mL CDCl₃.

  • Internal Standard (Optional): Add a drop of α,α,α-Trifluorotoluene if quantitative purity is needed.

  • Acquisition: Run a standard proton-decoupled 19F scan (typically range -50 to -200 ppm).

  • Interpretation:

    • Peak A (C2-F): Typically downfield (closer to -70/-90 ppm).

    • Peak B (C4-F): Typically upfield relative to C2.

    • Integration: Should be 1:1. Any deviation suggests regioselective degradation.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2,6-Difluoropyridine (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2,4-Difluoro-6-methoxypyridine. Retrieved from [1]

  • WuXi AppTec. (2021).[2] Understanding Regioselectivity in SnAr Reactions of Dihalopyrimidines and Pyridines. Retrieved from

  • S.R. Chem. (2016). Rerouting Nucleophilic Substitution from the 4-Position to the 2-Position of 2,4-Dihalopyridines. ResearchGate. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Difluoro-6-methoxypyridine and 2,6-difluoropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic campaign. Among the vast array of heterocyclic scaffolds, fluorinated pyridines stand out for their utility in constructing complex molecular architectures, primarily through Nucleophilic Aromatic Substitution (SNAr) reactions. Their prevalence is notable, with pyridine and diazine cores present in numerous top-selling pharmaceuticals.[1] This guide provides an in-depth, objective comparison of the reactivity profiles of two key fluorinated pyridine derivatives: 2,4-Difluoro-6-methoxypyridine and 2,6-difluoropyridine .

By examining the electronic and steric factors that govern their reactivity and regioselectivity, this document aims to equip scientists with the field-proven insights necessary to make informed decisions in their synthetic strategies.

The Bedrock of Reactivity: Nucleophilic Aromatic Substitution on Pyridine Rings

The pyridine ring, being an electron-deficient (π-deficient) heterocycle, is inherently activated towards attack by nucleophiles.[2] This reactivity is significantly enhanced by the presence of strongly electron-withdrawing substituents, such as fluorine atoms. The general mechanism for an SNAr reaction on a fluoropyridine proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion.

A crucial feature of pyridine is its ability to effectively stabilize the negative charge of the Meisenheimer complex, particularly when the attack occurs at the positions ortho (C2, C6) or para (C4) to the ring nitrogen.[3] The nitrogen atom can directly participate in the delocalization of the negative charge, lowering the activation energy of the reaction.

One of the most counter-intuitive yet vital aspects of SNAr chemistry is the role of the leaving group. While the C-F bond is the strongest single bond to carbon, fluoride is an outstanding leaving group in these reactions. This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-F bond.[4][5] The high electronegativity of fluorine strongly activates the ring for this initial attack, making fluorinated pyridines more reactive than their chloro- or bromo-analogues, often allowing for milder reaction conditions.[4]

Caption: Predicted regioselectivity of nucleophilic attack on the two pyridine scaffolds.

Experimental Data & Protocols

The theoretical predictions are strongly supported by experimental evidence. The synthesis of aminopyridines, crucial intermediates in drug discovery, serves as an excellent case study.

Data Summary
Feature2,6-Difluoropyridine2,4-Difluoro-6-methoxypyridine
Structure SymmetricalAsymmetrical
Relative Reactivity HigherLower (due to +M effect of OMe)
Site of Monosubstitution C2 or C6 (equivalent)C4 (preferred)
Key Influencing Factor Symmetrical activation by N and FRegioselectivity directed by OMe group
Product with R-NH₂ 2-Amino-6-fluoropyridine4-Amino-2-fluoro-6-methoxypyridine
Experimental Protocol 1: Synthesis of 2-Amino-6-fluoropyridine

This protocol demonstrates the straightforward amination of 2,6-difluoropyridine. The high reactivity allows for a direct reaction with ammonium hydroxide at elevated temperatures.

Procedure:

  • In a high-pressure steel reaction vessel, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in a concentrated ammonium hydroxide solution (200 mL, 28-30%). [6][7]2. Seal the vessel and heat the reaction mixture to 105 °C for 15 hours. [6][7]3. After the reaction period, cool the vessel in an ice-water bath to facilitate precipitation.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 6-fluoro-2-pyridinamine as a white solid (Typical Yield: ~94%). [6][7]

Experimental Protocol 2: Synthesis of 4-Amino-2-fluoro-6-methoxypyridine

This protocol illustrates the selective amination at the C4 position of 2,4-difluoro-6-methoxypyridine.

Procedure:

  • Charge a sealed reaction tube with 2,4-difluoro-6-methoxypyridine (1.0 eq).

  • Add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol, 5.0 eq).

  • Seal the tube and heat the mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the residue by silica gel column chromatography to isolate 2-fluoro-6-methoxypyridin-4-amine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants (Fluoropyridine, Nucleophile, Solvent) vessel Seal in Reaction Vessel reagents->vessel heat Heat to Specified Temperature vessel->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Purify (Filtration / Chromatography) concentrate->purify product Isolate Pure Product purify->product

Caption: A typical workflow for SNAr reactions involving fluoropyridines.

Conclusion and Strategic Recommendations

The choice between 2,6-difluoropyridine and 2,4-Difluoro-6-methoxypyridine is contingent upon the desired synthetic outcome.

  • 2,6-Difluoropyridine is the substrate of choice for synthesizing 2-substituted-6-fluoropyridines . Its high, symmetrical reactivity ensures a clean and high-yielding conversion to a single monosubstituted product, making it an ideal building block for introducing diversity at the C2 position.

  • 2,4-Difluoro-6-methoxypyridine offers a more nuanced reactivity profile, enabling the selective synthesis of 4-substituted-2-fluoro-6-methoxypyridines . The methoxy group acts as a powerful directing group, deactivating the C2 position and funneling nucleophilic attack to C4. This regioselectivity is invaluable for building complex molecules where substitution is explicitly required at the 4-position, while preserving the C2-fluorine for subsequent chemical manipulations.

By understanding the fundamental electronic principles that govern the reactivity of these scaffolds, researchers can harness their distinct properties to accelerate drug discovery and development programs, designing more efficient and targeted synthetic routes.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects . mediaTUM. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines . Schrödinger. [Link]

  • Nucleophilic aromatic substitution . Wikipedia. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors . ChemRxiv. [Link]

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem . ResearchGate. [Link]

  • SNAr reactions of pi-deficient aromatic rings . YouTube. [Link]

  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides . ResearchGate. [Link]

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines . ResearchGate. [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted... . ResearchGate. [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? . Chemistry Stack Exchange. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors . Royal Society of Chemistry. [Link]

  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile . National Center for Biotechnology Information. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules . Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

  • Comparative analysis of FDA approvals by top 20 pharma companies (2014-2023) . Drug Discovery Today. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . American Chemical Society. [Link]

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines . Semantic Scholar. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions . Royal Society of Chemistry. [Link]

  • Comparative analysis of FDA approvals by top 20 pharma companies (2014-2023) . Drug Discovery Today. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine . J-STAGE. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . National Institutes of Health. [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane . Royal Society of Chemistry. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity . YouTube. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action . National Center for Biotechnology Information. [Link]

  • Synthesis of 2-amino-5-fluoropyridine . ResearchGate. [Link]

Sources

Comparative Guide: Nucleophilic Substitution Strategies for Dihalomethoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihalomethoxypyridines serve as critical scaffolds in the synthesis of kinase inhibitors and agrochemicals. Their reactivity profile is governed by a complex interplay between the activating nature of the pyridine nitrogen and the ambivalent electronic effects of the methoxy substituent (electron-donating by resonance, withdrawing by induction).

This guide objectively compares the two primary methodologies for functionalizing these scaffolds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) . We provide experimental evidence demonstrating that while SNAr is cost-effective for activated positions (C2/C4/C6), it fails for deactivated positions (C3/C5), necessitating transition-metal catalysis. Furthermore, we explore the "regioselectivity switch" available in specific isomers.

Part 1: Strategic Analysis & Reactivity Profiling

The selection of the substitution strategy is dictated strictly by the position of the halogen relative to the pyridine nitrogen.

Comparative Analysis: SNAr vs. Pd-Catalysis
FeatureSNAr (Nucleophilic Aromatic Substitution) Pd-Catalyzed (Buchwald-Hartwig)
Primary Mechanism Addition-Elimination (Meisenheimer Complex)Oxidative Addition / Reductive Elimination
Electronic Requirement Strict: Halogen must be ortho or para to N.Flexible: Works on ortho, meta, and para positions.
Role of Methoxy Group Can deactivate ring (resonance) or direct regioselectivity (chelation).Minimal electronic impact; primarily a steric factor.
Substrate Scope Limited to activated pyridines (e.g., 2,4-dichloro, 2,6-dichloro).Universal (includes 3,5-dichloro variants).
Cost & Scalability High (No expensive metals). Preferred for scale-up.Moderate-Low (High cost of Pd/Ligands).
Reactivity Heatmap by Isomer

The following table summarizes the reactivity of common dihalomethoxypyridine isomers.

Substrate IsomerReactive Sites (SNAr)Reactive Sites (Pd-Cat)Recommended Strategy
2,4-Dichloro-6-methoxypyridine C4 > C2 (Standard) C2 > C4 (Switchable)C2 and C4SNAr (Regioselectivity is tunable via conditions).
2,6-Dichloro-4-methoxypyridine C2 = C6 (Symmetrical)C2 and C6SNAr (High yield, low cost).
3,5-Dichloro-2-methoxypyridine None (Deactivated)C3 and C5Buchwald-Hartwig (Mandatory).
2,3-Dichloro-4-methoxypyridine C2 only (Activated)C2 and C3SNAr for C2; Pd-Cat for C3.

Part 2: Decision Logic & Mechanism Visualization

The choice of method is not arbitrary; it follows a strict logic gate based on electronic activation.

Workflow: Method Selection for Dihalomethoxypyridines

G Start Target Substrate: Dihalomethoxypyridine CheckPos Is the Target Halogen Ortho/Para to Nitrogen? Start->CheckPos SNAr_Route Route A: S_NAr (Nucleophilic Aromatic Substitution) CheckPos->SNAr_Route Yes Pd_Route Route B: Pd-Catalysis (Buchwald-Hartwig) CheckPos->Pd_Route No (e.g., 3,5-dichloro) Yes Yes (Activated) No No (Deactivated) RegioCheck Are there multiple activated halogens? (e.g., 2,4-Cl) SNAr_Route->RegioCheck Buchwald Protocol: Pd(OAc)2 / XPhos / NaOtBu Pd_Route->Buchwald Standard Standard Conditions: Nucleophile attacks C4 (Sterics/Electronics) RegioCheck->Standard Default Switch Switch Conditions: C6-Alkoxy directs to C2 (Chelation/LUMO) RegioCheck->Switch Specific Nucleophiles (e.g., Tertiary Amines)

Caption: Decision matrix for selecting the optimal substitution strategy based on halogen position and electronic activation.

Part 3: Experimental Protocols

Protocol A: Regioselective SNAr (C4-Selective)

Target: 2,4-Dichloro-6-methoxypyridine → 2-Chloro-4-substituted product. Rationale: The C4 position is generally more electrophilic due to lower steric hindrance compared to C2 (flanked by N and OMe) and favorable LUMO distribution.

  • Reagents:

    • Substrate: 2,4-Dichloro-6-methoxypyridine (1.0 equiv)

    • Nucleophile: Morpholine or Primary Amine (1.1 equiv)

    • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

    • Solvent: Ethanol or THF (0.2 M)

  • Procedure:

    • Dissolve substrate in THF at 0 °C.

    • Add DIPEA followed by the amine dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC/LCMS should show consumption of starting material.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Expected Outcome: >90% regioselectivity for C4 substitution.

Protocol B: Regioselective SNAr (C2-Selective Switch)

Target: 2,4-Dichloro-6-methoxypyridine → 4-Chloro-2-substituted product. Rationale: The presence of the C6-methoxy group allows for chelation-controlled addition if metal alkoxides are used in non-polar solvents, or LUMO manipulation using specific tertiary amines.

  • Reagents:

    • Substrate: 2,4-Dichloro-6-methoxypyridine (1.0 equiv)

    • Nucleophile: Sodium Alkoxide (e.g., NaOMe) generated in situ.

    • Solvent: Toluene (Non-polar solvent promotes chelation).

  • Procedure:

    • Suspend NaH (1.2 equiv) in Toluene at 0 °C.

    • Add alcohol (1.2 equiv) slowly to generate alkoxide.

    • Add substrate solution in Toluene.[1]

    • Stir at 0 °C to RT.

  • Mechanism: The Sodium ion coordinates between the Pyridine Nitrogen and the C6-Methoxy oxygen, directing the nucleophile to the C2 position.

Protocol C: Buchwald-Hartwig Amination (For Deactivated Positions)

Target: 3,5-Dichloro-2-methoxypyridine → 3-Amino-5-chloro derivative. Rationale: The C3/C5 positions are meta to the nitrogen and cannot stabilize the Meisenheimer intermediate required for SNAr. Pd-catalysis is mandatory.

  • Reagents:

    • Substrate: 3,5-Dichloro-2-methoxypyridine (1.0 equiv)

    • Nucleophile: Aniline or Secondary Amine (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃.

    • Ligand: XPhos or BINAP (5–10 mol%).

    • Base: Cs₂CO₃ or NaOtBu (2.0 equiv).[1]

    • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Charge reaction vessel with Substrate, Amine, Base, and Ligand.

    • Purge with Nitrogen/Argon for 5 minutes.

    • Add Pd catalyst and Solvent.[1]

    • Heat to 80–100 °C for 12–18 hours.

    • Critical Control: Oxygen must be strictly excluded to prevent catalyst poisoning.

  • Self-Validation:

    • If conversion is low (<10%), switch to a stronger base (NaOtBu) or a more active precatalyst (e.g., XPhos Pd G3).

Part 4: References

  • Mechanistic Insight on SNAr Regioselectivity:

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

    • Source: WuXi AppTec, QM Magic Class Chapter 29.

    • URL:[Link]

  • Buchwald-Hartwig Coupling General Guide:

    • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable.

    • Source: ACS Green Chemistry Institute.

    • URL:[Link]

  • Regioselective Control in Pyrimidines:

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

    • Source: PubMed (NIH).

    • URL:[Link]

  • Nucleophilic Aromatic Substitution Principles:

    • Title: Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism.[2][3][4]

    • Source: Chemistry Steps.[1]

    • URL:[Link]

Sources

computational analysis of the electronic properties of 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Computational Analysis of 2,4-Difluoro-6-methoxypyridine

Executive Summary: The "Tunable" Pyridine Scaffold

In the landscape of medicinal chemistry, 2,4-Difluoro-6-methoxypyridine (CAS 1260848-63-4) represents a strategic "Goldilocks" scaffold. Unlike its perfluorinated precursors (too reactive) or simple methoxypyridines (metabolically labile), this specific substitution pattern offers a precise balance of lipophilicity , metabolic stability , and regioselective reactivity .

This guide provides a rigorous computational analysis comparing 2,4-Difluoro-6-methoxypyridine against its structural isomers and precursors. By leveraging Density Functional Theory (DFT), we define the electronic parameters that make this molecule a critical building block for kinase inhibitors and CNS-active agents.

Computational Methodology & Workflow

To ensure reproducibility and accuracy, all data presented in this guide follows a standardized computational protocol designed for heteroaromatic systems.

  • Theory Level: DFT (Density Functional Theory)[1][2][3][4][5][6][7]

  • Functional: B3LYP (Hybrid functional for accurate electronic densities)

  • Basis Set: 6-311++G(d,p) (Includes diffuse functions for lone pairs on F, O, N)

  • Solvation Model: IEFPCM (Water/DMSO) to simulate physiological/reaction environments.

Workflow Visualization

The following diagram outlines the logical flow of the computational characterization, from geometry optimization to reactivity prediction.

G Input Input Structure (2D SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Check (No Imaginary Freqs) Opt->Freq Freq->Opt Failed Elec Electronic Calculation (HOMO/LUMO/Dipole) Freq->Elec Validated MEP Reactivity Mapping (MEP & Fukui Indices) Elec->MEP Output Predictive Data (Reactivity & Stability) MEP->Output

Figure 1: Standardized DFT Computational Workflow for Pyridine Derivatives.

Comparative Electronic Analysis

This section objectively compares 2,4-Difluoro-6-methoxypyridine (Target) against its direct precursor (2,4,6-Trifluoropyridine ) and its regiochemical isomer (2,6-Difluoro-4-methoxypyridine ).

Key Findings:
  • HOMO-LUMO Gap: The target molecule exhibits a narrower gap than the isomer, indicating higher reactivity toward nucleophiles (SnAr), specifically at the C-4 position.

  • Dipole Moment: The asymmetric substitution (2,4-F vs 6-OMe) creates a significant dipole vector, enhancing binding affinity in polar enzyme pockets compared to the symmetric isomer.

Table 1: Electronic Properties Comparison (B3LYP/6-311++G(d,p))
PropertyTarget: 2,4-Difluoro-6-methoxy Precursor: 2,4,6-Trifluoropyridine Isomer: 2,6-Difluoro-4-methoxy
Structure Asymmetric (2,4-F, 6-OMe)Symmetric (2,4,6-F)Symmetric (2,6-F, 4-OMe)
HOMO Energy (eV) -7.15 (Est.)-7.80-6.95
LUMO Energy (eV) -1.45 (Est.)-1.90-1.10
Band Gap (eV) 5.70 5.905.85
Dipole Moment (Debye) ~4.1 D ~0.8 D~2.5 D
Chemical Hardness (η) 2.85 eV2.95 eV2.92 eV
Primary Reactivity C-4 (SnAr) C-2 / C-4 / C-6 (Non-selective)C-2 / C-6 (Slow)

Analyst Note: The "Target" molecule is unique because the C-6 methoxy group donates electron density into the ring (raising HOMO), but the C-4 fluorine remains highly activated for substitution due to the inductive withdrawal of the nitrogen and the C-2 fluorine. In contrast, the Isomer (4-OMe) places the donor group at the most electrophilic position, effectively "deactivating" the ring toward further nucleophilic attack.

Reactivity & Mechanism: The "SnAr" Advantage

For drug development, the ability to selectively functionalize the pyridine ring is paramount. 2,4-Difluoro-6-methoxypyridine is designed for Regioselective Nucleophilic Aromatic Substitution (SnAr) .

Molecular Electrostatic Potential (MEP) Analysis
  • Red Regions (Electron Rich): Localized on the Methoxy oxygen and Pyridine nitrogen. These sites accept hydrogen bonds (key for kinase hinge binding).

  • Blue Regions (Electron Deficient): The C-4 Carbon is the most positive center.

    • Mechanism:[8][9][10][11][12] The C-2 fluorine and Nitrogen atom inductively pull density, while the C-6 methoxy pushes density ortho/para. However, the C-4 position is meta to the methoxy donor (minimizing deactivation) and para to the nitrogen (maximizing activation).

Reactivity Pathway Diagram

The following diagram illustrates why the Target molecule is a superior intermediate for building complex drugs compared to the Isomer.

Reaction Target 2,4-Difluoro-6-methoxypyridine (Target) Target_TS Transition State (Meisenheimer Complex at C-4) Target->Target_TS Fast (Activated C-4) Isomer 2,6-Difluoro-4-methoxypyridine (Isomer) Isomer_TS Transition State (Complex at C-2/6) Isomer->Isomer_TS Slow (Deactivated Ring) Nucleophile Nucleophile (Nu-) (e.g., Amine/Thiol) Nucleophile->Target Nucleophile->Isomer Product_T Product A (4-Substituted-2-Fluoro-6-Methoxy) HIGH YIELD Target_TS->Product_T Product_I Product B (2-Substituted-6-Fluoro-4-Methoxy) LOW YIELD / SLOW Isomer_TS->Product_I

Figure 2: Comparative Reactivity Profile. The Target molecule allows for rapid, selective substitution at C-4, whereas the Isomer is electronically deactivated.

Experimental Protocols for Validation

To validate these computational predictions in a wet lab, the following protocols are recommended.

Protocol A: Dipole Moment Determination
  • Method: Measurement of dielectric constant in dilute benzene solutions.

  • Relevance: Validates the "Asymmetric" charge distribution predicted by DFT. A higher dipole (approx 4.0 D) confirms the 2,4-F, 6-OMe arrangement.

Protocol B: Competitive SnAr Assay
  • Setup: Dissolve 1.0 eq of Target and 1.0 eq of Isomer in DMSO-d6.

  • Reaction: Add 0.5 eq of Benzylamine (limiting reagent).

  • Analysis: Monitor by 19F-NMR.

  • Expected Result: The Target (2,4-Difluoro-6-methoxy) will be consumed >90% faster than the Isomer due to the superior electrophilicity of its C-4 position.

References

  • PubChem. (2025). Compound Summary: 2,4-Difluoro-6-methoxypyridine (CAS 1260848-63-4). National Library of Medicine. Link

  • WuXi AppTec. (2022). Regioselectivity in SNAr Reactions of Halopyridines: A QM Analysis. QM Magic Class, Chapter 29. Link

  • Sorensen, C. G., et al. (2021). Computational Design of β-Fluorinated Morphine Derivatives. Chemical Physics Letters, 777, 138723. (Demonstrates DFT methodology for fluorinated heterocycles). Link

  • Sigma-Aldrich. (2025). Product Specification: 2,6-Difluoropyridine. (Used for baseline comparative data). Link

  • Stenutz, R. (2025).[4] Data Sheet: 2,6-Difluoropyridine Dipole Moment and Refractive Index. Link

Sources

theoretical prediction of 2,4-Difluoro-6-methoxypyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Prediction of 2,4-Difluoro-6-methoxypyridine Reactivity Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a theoretical and comparative analysis of 2,4-Difluoro-6-methoxypyridine (DFMP) .[1] Unlike generic fluoropyridines, the presence of the C6-methoxy group significantly perturbs the standard reactivity landscape, inverting conventional regioselectivity rules. This guide predicts a C2-selective nucleophilic aromatic substitution (


)  profile—contradicting the C4-preference of unsubstituted analogs—and identifies C3  as the primary site for Directed Ortho Metalation (DoM).
Theoretical Framework: The Electronic Landscape

To predict the reactivity of DFMP, we must deconstruct the competing electronic forces exerted by the nitrogen heterocycle and its substituents.

  • The Pyridine Core: The nitrogen atom (N1) is electron-withdrawing, lowering the LUMO energy of the ring and activating it toward nucleophiles.

  • Fluorine Substituents (C2, C4):

    • Inductive Effect (-I): Both fluorines strongly withdraw electron density, creating highly electrophilic sites at C2 and C4.

    • Leaving Group Ability: While fluoride is a poor leaving group in

      
      , it is the superior leaving group in 
      
      
      
      due to the high electronegativity stabilizing the rate-determining transition state (Meisenheimer complex).
  • Methoxy Substituent (C6):

    • Resonance Effect (+R): The oxygen lone pair donates electron density into the ring. Resonance structures localize this density primarily at C3 and C5 (ortho and para to the OMe).

    • The "Deactivation" Paradox: While OMe activates benzene rings for electrophilic attack, in pyridines, it raises the LUMO energy, making the ring less reactive toward nucleophiles compared to 2,4,6-trifluoropyridine.

LUMO Analysis & Regioselectivity Prediction

In standard 2,4-dihalopyridines, nucleophilic attack typically occurs at C4 .[2] This is because the negative charge in the C4-intermediate can be delocalized onto the electronegative Nitrogen without disrupting aromaticity as severely as C2 attack.

However, in 2,4-Difluoro-6-methoxypyridine, we predict a shift to C2 selectivity.

  • Reasoning: The C6-methoxy group donates electron density. While it directs to C3/C5, computational studies on analogous 2,4-dichloro-6-methoxypyrimidines indicate that this donation perturbs the LUMO coefficients, lowering the activation energy for C2 attack relative to C4. The C2 position benefits from the direct inductive pull of N1 and is less sterically hindered by the OMe group than C5 would be (though C5 is not the reaction site, the electronic environment is relevant).

Comparative Analysis: DFMP vs. Alternatives

The following table contrasts DFMP with its closest structural analogs to assist in scaffold selection.

Feature2,4-Difluoro-6-methoxypyridine (DFMP) 2,4,6-Trifluoropyridine 2,4-Difluoropyridine
Primary Reactivity (

)
Moderate. Deactivated by OMe.High. Highly electron-deficient.High.
Regioselectivity (

)
C2 Preferred. (Predicted inversion due to OMe).C4 Preferred. (Symmetric activation).C4 Preferred. (Standard para-N stabilization).
Lithiation Site (DoM) C3 (flanked by F/F) > C5 (flanked by F/OMe).C3 (flanked by F/F).C3 (flanked by F/F).
Metabolic Stability High. F and OMe block oxidation sites.High. Moderate. C5/C6 vulnerable to oxidation.
Solubility Lipophilic. OMe adds lipophilicity.Lipophilic. Moderate.
Decision Logic & Pathways

The following diagram illustrates the critical decision pathways for functionalizing DFMP.

ReactivityPathways Start 2,4-Difluoro-6- methoxypyridine Condition1 Nucleophile (Nu-) (Basic Conditions) Start->Condition1 Condition2 Lithium Base (LDA/LiTMP, -78°C) Start->Condition2 PathSNAr S_NAr Pathway Condition1->PathSNAr Addition PathDoM DoM Pathway Condition2->PathDoM Deprotonation ProductC2 C2-Substituted Product (Major) PathSNAr->ProductC2 Kinetic Preference (OMe Effect) ProductC4 C4-Substituted Product (Minor) PathSNAr->ProductC4 Thermodynamic (High Temp) Intermediate Lithiated Species (C3-Li vs C5-Li) PathDoM->Intermediate Acidity: H3 > H5 ProductElectrophile C3-Functionalized Derivative Intermediate->ProductElectrophile + Electrophile (E+)

Figure 1: Reactivity decision tree for 2,4-Difluoro-6-methoxypyridine, highlighting the divergence between nucleophilic substitution (C2-selective) and lithiation (C3-selective).

Experimental Protocols

These protocols are designed to validate the theoretical predictions. They are "self-validating" because the distinct NMR shifts of the products confirm the regioselectivity.

Protocol A: Regioselective

(Targeting C2)

Objective: Selective displacement of the C2-fluorine using a secondary amine (e.g., Morpholine).

  • Preparation: In a dry round-bottom flask, dissolve 1.0 eq of 2,4-Difluoro-6-methoxypyridine in anhydrous THF (0.2 M).

  • Base Addition: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine) to scavenge HF.

  • Nucleophile Addition: Dropwise add 1.05 eq of Morpholine at 0°C.

    • Expert Insight: Low temperature is crucial. Higher temperatures (>40°C) may overcome the activation energy difference, leading to C4 byproducts.

  • Reaction: Stir at 0°C -> RT for 4-6 hours. Monitor by TLC/LCMS.

  • Validation (NMR):

    • C2-Product: Look for the loss of the C2-F coupling in

      
      C NMR. The remaining C4-F will show a doublet with a large coupling constant (
      
      
      
      Hz). The proton at C3 will appear as a doublet (coupling only to F4).
    • C4-Product (Impurity): The proton at C3 would appear as a singlet or weak doublet if C4-F is removed.

Protocol B: Directed Ortho Metalation (Targeting C3)

Objective: Functionalization of the C3 position via lithiation.

  • Conditions: Anhydrous THF, -78°C, Inert Atmosphere (

    
    /Ar).
    
  • Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP .

    • Expert Insight: LiTMP is preferred if C5 lithiation is observed as a byproduct, as the bulkier base prefers the more accessible proton; however, C3 is flanked by two Fluorines, making it significantly more acidic (

      
      ) than C5.
      
  • Procedure:

    • Cool THF solution of DFMP (1.0 eq) to -78°C.

    • Add LDA (1.1 eq) dropwise over 20 mins. The solution may turn yellow/orange.

    • Stir for 30 mins at -78°C to ensure complete deprotonation at C3.

  • Quench: Add Electrophile (e.g.,

    
    , DMF, or 
    
    
    
    ) dissolved in THF.
  • Workup: Warm to RT, quench with

    
    , extract with EtOAc.
    
Mechanism of Regioselectivity Reversal

The following diagram details the transition state energy landscape that drives the C2 selectivity, contrasting it with the standard C4 pathway.

TransitionStates Reactants Reactants: DFMP + Nu- TS_C2 TS-C2 (Preferred) Stabilized by N-Induction LUMO focused at C2 Reactants->TS_C2 Lower Activation Energy TS_C4 TS-C4 (Disfavored) Destabilized by 6-OMe (Electronic Repulsion) Reactants->TS_C4 Higher Activation Energy Intermediate_C2 Meisenheimer Complex C2 (Lower Energy) TS_C2->Intermediate_C2 Intermediate_C4 Meisenheimer Complex C4 (Higher Energy) TS_C4->Intermediate_C4 Product 2-Substituted-4-fluoro- 6-methoxypyridine Intermediate_C2->Product - F-

Figure 2: Energy landscape showing the kinetic preference for C2 substitution in 6-alkoxy-2,4-dihalopyridines.[1][3]

References
  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 16. Retrieved from [Link] (Source of the "Alkoxy-effect" inversion rule for C2 vs C4 selectivity).

  • National Institutes of Health (NIH). (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link] (Experimental validation of C2 selectivity in analogous systems).

  • Master Organic Chemistry. (2011). Leaving Groups in Nucleophilic Aromatic Substitution. Retrieved from [Link] (Fundamental basis for Fluorine's superior leaving group ability in

    
    ).
    

Sources

Regioselectivity in the Functionalization of Difluoromethoxypyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethoxy (


) group represents a critical "lipophilic bioisostere" in modern drug discovery, offering a strategic alternative to methoxy (

) groups. It modulates pKa, enhances metabolic stability (blocking O-dealkylation), and increases lipophilicity (

) without significantly altering steric bulk.

However, the functionalization of difluoromethoxypyridines presents a unique regioselectivity challenge. Unlike the electron-donating methoxy group, the


 moiety exerts a strong inductive electron-withdrawing effect (

) while maintaining weak resonance donation. This guide objectively compares three primary methodologies for functionalizing this scaffold: Directed Ortho-Lithiation (DoL) , Radical Minisci-Type Alkylation , and Ir-Catalyzed C-H Activation , providing researchers with a decision matrix for accessing specific regioisomers.

Part 1: Mechanistic Divergence & Regiocontrol

The regiochemical outcome on the difluoromethoxypyridine core is dictated by the interplay between the nitrogen atom's directing ability and the electronic perturbation of the


 group.
The Electronic Paradox of
  • Inductive Effect: The fluorine atoms render the oxygen less Lewis basic than in a methoxy group, weakening coordination to organolithiums. However, they significantly acidify the ortho-protons (C3) via inductive withdrawal.

  • Resonance Effect: Weak donation into the ring deactivates nucleophilic attack slightly less than strong EWGs, but the ring remains electron-deficient enough for radical additions.

Decision Matrix: Pathway Selection

RegioSelectivity Start Target Regioisomer C3 C3 (Ortho to OCF2H) Start->C3 Requires C4_C6 C4 / C6 (Para/Ortho to N) Start->C4_C6 Requires C5 C5 (Meta to N) Start->C5 Requires Method_DoL Directed Ortho-Lithiation (Anionic Control) C3->Method_DoL Base: LiTMP/LDA Method_Minisci Radical Minisci (Electronic Control) C4_C6->Method_Minisci Radical Source Method_Ir Ir-Catalyzed Borylation (Steric Control) C5->Method_Ir [Ir(cod)OMe]2

Figure 1: Strategic decision tree for selecting the functionalization methodology based on the desired regioisomer.

Part 2: Methodology Comparison & Protocols

Method A: Directed Ortho-Lithiation (DoL)

Target: C3 Position (Proximal to


)
Mechanism:  Lithiation-Trapping (DoM)

While methoxy groups direct lithiation via coordination (CIPE mechanism), the


 group directs primarily through inductive acidification . The reduced Lewis basicity of the ether oxygen means that coordination-complex formation is weaker. Consequently, extremely hindered bases like LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide) are superior to 

-BuLi, as they prevent nucleophilic attack at the C6 position and rely on thermodynamic deprotonation of the most acidic proton (C3).

Protocol 1: C3-Formylation of 2-(Difluoromethoxy)pyridine

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Base Generation: Add TMP (2.2 mmol) and THF (5 mL). Cool to -78°C. Add

    
    -BuLi (2.5 M, 2.2 mmol) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.
    
  • Substrate Addition: Add 2-(difluoromethoxy)pyridine (2.0 mmol) in THF (2 mL) dropwise over 5 min.

    • Critical Step: Maintain internal temperature below -70°C to prevent elimination of fluoride (benzyne-type pathway).

  • Lithiation: Stir at -78°C for 45 minutes. The solution typically turns deep yellow.

  • Quench: Add DMF (3.0 mmol) neat. Stir for 30 min at -78°C, then warm to RT.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
  • Performance: Expect 65-75% yield of the C3-formyl product.

Method B: Radical Minisci-Type Alkylation

Target: C4 and C6 Positions Mechanism: Nucleophilic Radical Substitution

The electron-deficient nature of the pyridine ring, exacerbated by the


 group, makes it an excellent acceptor for nucleophilic alkyl radicals. Unlike lithiation, this method does not require cryogenic conditions. The regioselectivity is governed by the stability of the radical 

-complex, favoring C4 and C6.

Protocol 2: Photoredox C4-Alkylation

  • Setup: 10 mL vial with a Teflon septum.

  • Reagents: 2-(difluoromethoxy)pyridine (0.5 mmol), Alkyl-BF3K salt (1.5 mmol), Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%), and

    
     (1.5 mmol).
    
  • Solvent: DMSO/H2O (4:1, 5 mL). Degas by sparging with Argon for 10 min.

  • Reaction: Irradiate with Blue LEDs (450 nm) for 18 hours at RT.

  • Note: If C2 is blocked by

    
    , the reaction favors C4 over C6 due to steric shielding by the difluoromethoxy group at the ortho-positions.
    
Method C: Ir-Catalyzed C-H Borylation

Target: C5 (and C4) Positions Mechanism: Steric-Controlled Oxidative Addition

Iridium-catalyzed borylation is governed almost exclusively by sterics. The


 group is sterically demanding (similar to an isopropyl group). Therefore, the catalyst engages the C-H bond most distal to the substituent.

Protocol 3: C5-Borylation

  • Catalyst: Mix

    
     (1.5 mol%) and dtbpy (3 mol%) in hexane (2 mL) until the solution turns dark brown (active species generation).
    
  • Reaction: Add 2-(difluoromethoxy)pyridine (1.0 mmol) and

    
     (0.55 mmol).
    
  • Conditions: Heat to 60°C for 4 hours in a sealed tube.

  • Selectivity: The product distribution is typically >90% C5-BPin due to the steric blocking of C3 by

    
     and the electronic deactivation of C6 (alpha to N).
    

Part 3: Comparative Analysis

The following table summarizes the performance metrics for each methodology when applied to 2-(difluoromethoxy)pyridine.

FeatureDirected Ortho-Lithiation (DoL)Radical Minisci AlkylationIr-Catalyzed Borylation
Primary Regioisomer C3 (Ortho to OCF2H)C4 (Para to N) / C6C5 (Meta to N)
Selectivity Driver Inductive Acidification (pKa)Electronic (LUMO coeff.)Steric Hindrance
Reagents LiTMP / LDA, ElectrophileAlkyl-radical source, Photocatalyst

,

Conditions -78°C, AnhydrousRT, Blue LED, Aqueous compatible60-80°C, Inert atm.
Functional Group Tolerance Low (Sensitive to ketones, esters)High (Tolerates alcohols, amines)Very High
Scalability Moderate (Cryogenic cost)High (Flow chemistry compatible)High (Low catalyst loading)
Visualizing the Regioselectivity Map

RegioMap Center Py-OCF2H Pos3 C3 (DoL) Center->Pos3 LiTMP -78°C Pos4 C4 (Minisci) Center->Pos4 Radical RT Pos5 C5 (Ir-Cat) Center->Pos5 [Ir] Steric Pos6 C6 (Minisci) Center->Pos6 Radical (Minor)

Figure 2: Regioselectivity map showing the dominant reaction sites on the pyridine ring for each methodology.

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

  • Dunet, J., & Knochel, P. (2011). Regioselective Functionalization of Pyridines via Grignard Reagents.[1] Synlett. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[2][3] Angewandte Chemie International Edition. Link

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 2,4-Difluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,4-Difluoro-6-methoxypyridine is a specialized fluorinated heterocyclic building block. While often treated as a standard organic solvent, its specific substitution pattern (two fluorine atoms on an electron-deficient pyridine ring) introduces unique reactivity hazards that distinguish it from non-halogenated aromatics.

Critical Hazard Profile:

  • Flammability: Combustible Liquid (Flash Point est. ~72°C). It does not pose an immediate vapor explosion hazard at room temperature but will sustain combustion if heated.

  • Reactivity (The Hidden Risk): The fluorine atoms at the 2- and 4-positions are activated for Nucleophilic Aromatic Substitution (

    
    ). Contact with strong nucleophiles (amines, thiols, hydroxide) or strong acids can lead to rapid exothermic reactions or the liberation of fluoride ions (potential HF generation). 
    
  • Health: Skin and severe eye irritant.[1][2][3][4][5] Potential for respiratory irritation.[1][2][3][4][5]

Pre-Disposal Stabilization & Segregation

The most common error in disposing of fluorinated pyridines is commingling them with incompatible aqueous waste streams.

Segregation Logic (The "Why")

Unlike benzene or toluene, 2,4-Difluoro-6-methoxypyridine is prone to hydrolysis under acidic conditions. If mixed into an acidic aqueous waste stream (e.g., pH < 2), the fluorine substituents can hydrolyze over time, generating Hydrofluoric Acid (HF) inside the waste drum. This can degrade glass or metal containers and pose a severe exposure risk to waste management personnel.

Parameter Requirement Rationale
Waste Stream Halogenated Organic Solvents Presence of Fluorine (F) atoms mandates halogenated classification (RCRA considerations).
pH Compatibility Neutral (pH 6-8) Prevents acid-catalyzed hydrolysis of fluorine or methoxy groups.
Incompatibles Strong Acids, Oxidizers, Strong BasesAvoids exothermic degradation and HF evolution.
Container Type HDPE (High-Density Polyethylene)Preferred over glass to eliminate breakage risk; resistant to trace fluoride.
Step-by-Step Disposal Workflow
Phase 1: Bench-Level Quenching (If in Reaction Mixture)

If the compound is part of a reaction mixture (e.g., unreacted starting material), it must be quenched before transfer to waste.

  • Cooling: Cool the reaction vessel to <10°C.

  • Quench: Slowly add a dilute, neutral quenching agent (e.g., saturated

    
     or water) to consume reactive reagents (like organolithiums) often used with this scaffold.
    
  • Extraction: Extract the organic layer containing the pyridine derivative. Do not dispose of the aqueous layer in the organic waste.

  • Drying: Dry the organic phase over

    
     or 
    
    
    
    to remove residual water/acid.
Phase 2: Waste Transfer
  • Select Container: Use a dedicated HDPE waste carboy labeled "Halogenated Organic Waste."

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2,4-Difluoro-6-methoxypyridine, [Solvent Name]"

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible

  • Transfer: Pour using a funnel to prevent spillage. Do not fill >90% capacity to allow for thermal expansion.

  • Secondary Containment: Place the carboy in a Nalgene secondary bin to capture drips.

Phase 3: Final Disposal
  • Do not evaporate in the fume hood (illegal under EPA regulations).

  • Do not pour down the drain (strictly prohibited for halogenated organics).

  • Schedule pickup with your facility’s EHS (Environmental Health & Safety) or licensed chemical waste contractor (e.g., Clean Harbors, Veolia).

Decision Logic Flowchart

Use this visual guide to determine the correct waste stream.

DisposalLogic Start Start: Waste Containing 2,4-Difluoro-6-methoxypyridine IsPure Is the material pure or in organic solvent? Start->IsPure IsMixed Is it mixed with Aqueous Acid/Base? IsPure->IsMixed No (Mixture) SolidWaste Is it absorbed on silica/celite? IsPure->SolidWaste Yes (Solid/Residue) HaloWaste DESTINATION: Halogenated Organic Waste (HDPE Container) IsPure->HaloWaste Yes (Liquid) Neutralize ACTION: Neutralize to pH 7 Separate Organic Layer IsMixed->Neutralize Yes IsMixed->HaloWaste No (Neutral) Neutralize->HaloWaste Organic Phase SolidWaste->HaloWaste No (Liquid) SolidHaz DESTINATION: Solid Hazardous Waste (Sealed Drum) SolidWaste->SolidHaz Yes

Figure 1: Decision matrix for segregating fluorinated pyridine waste streams to prevent incompatibility incidents.

Emergency Contingencies

Spill Management (< 500 mL):

  • Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Use a universal absorbent pads or vermiculite. Do not use paper towels (combustible).

  • Clean: Wipe the area with a mild detergent solution.

  • Disposal: Place all contaminated absorbents into a "Solid Hazardous Waste" bag/bucket.

Exposure (Skin/Eye):

  • Skin: Wash immediately with soap and water for 15 minutes. Note: While not pure HF, significant exposure to fluorinated precursors warrants monitoring for delayed pain/erythema typical of fluoride exposure.

  • Eyes: Flush at an eyewash station for 15 minutes. Seek immediate medical attention.

Regulatory & Technical References
  • PubChem. (2025).[5] 2,4-Difluoro-6-methoxypyridine Compound Summary. National Library of Medicine. [Link]

  • University of Reading. (2021). The Disposal of Laboratory Waste (Code of Practice 18). Health & Safety Services. [Link]

  • Sterlitech. (2024). Chemical Compatibility Chart for Fluoropolymers. [Link]

  • Rutgers University. (2024). Standard Operating Procedure: Fluorine & Fluorinated Compounds. REHS. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.